Technical Guide: Structural Characterization and Synthesis of Antho-rpamide II
Executive Summary Antho-rpamide II is a biologically active neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4][5] It belongs to the Antho-RPamide family, characterized by a C-terminal Argin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-rpamide II is a biologically active neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4][5] It belongs to the Antho-RPamide family, characterized by a C-terminal Arginine-Proline-amide moiety.[3][4] Distinct from its predecessor (Antho-rpamide I), Antho-rpamide II features an N-terminal pyroglutamate residue, conferring resistance to aminopeptidase degradation.
Primary Function: Inhibition of spontaneous rhythmic contractions in neuromuscular preparations.
Structural Elucidation
The structural integrity of Antho-rpamide II is defined by specific post-translational modifications at both termini, flanking a bioactive core.
Primary Sequence Analysis
The peptide consists of seven amino acid residues. Its amphiphilic nature is driven by the hydrophobic core (Phe, Leu) and the basic C-terminus (Arg, His).
Position
Residue
Notation
Modification
Function
N-Term
Glutamine/Glutamic Acid
Pyroglutamylation
Cyclization of N-terminal Gln/Glu forms a lactam ring, preventing N-terminal degradation.
2
Asparagine
Asn (N)
None
Hydrogen bonding potential; spacer.
3
Phenylalanine
Phe (F)
None
Hydrophobic interaction (pi-stacking) with receptor pockets.
4
Histidine
His (H)
None
Proton donor/acceptor; pH sensitivity.
5
Leucine
Leu (L)
None
Hydrophobic core stability.
6
Arginine
Arg (R)
None
Positively charged; critical for electrostatic interaction.
C-Term
Proline
Pro (P)
Amidation (-NH₂)
The C-terminal carboxyl is replaced by an amide group, neutralizing the negative charge and mimicking a peptide bond to enhance receptor affinity.
Structural Connectivity Diagram
The following diagram illustrates the linear connectivity and functional zoning of the molecule.
Figure 1: Structural connectivity of Antho-rpamide II highlighting protective termini (Blue) and the hydrophobic/basic core.
Isolation and Characterization Logic
The discovery of Antho-rpamide II relied on a "reverse-approach" using a radioimmunoassay (RIA) specific to the C-terminal motif, rather than random screening.
The C-Terminal Anchor Strategy
Researchers utilized an antiserum raised against the sequence Arg-Pro-NH₂ .[3][4] This choice was critical because the C-terminus is often the conserved "message" sequence in neuropeptide families (e.g., RFamides, RWamides).
Isolation Workflow
Extraction: Anthopleura elegantissima tissue is extracted in boiling acetic acid to denature proteases immediately.
Prefractionation: Cation-exchange chromatography separates basic peptides (due to Arg/His content) from the bulk acidic proteome.
Purification: Multiple rounds of HPLC (High-Performance Liquid Chromatography) using varying gradients (acetonitrile/water).
Detection: Fractions are screened via RIA for Arg-Pro-NH₂ immunoreactivity.[3][4]
Sequencing: Edman degradation or Mass Spectrometry confirms the sequence.
Figure 2: The isolation logic relying on C-terminal immunoreactivity to identify the novel peptide.
Synthesis and Validation Protocol
To validate the structure derived from natural isolation, chemical synthesis is required. The synthetic peptide must co-elute with the natural product on HPLC and exhibit identical biological activity.
Solid-Phase Peptide Synthesis (SPPS)
Method: Fmoc chemistry is preferred for its milder deprotection conditions compared to Boc chemistry.
Protocol:
Resin Selection: Use Rink Amide Resin .
Reasoning: The peptide is C-terminally amidated.[3] Rink Amide resin yields a primary amide upon cleavage, whereas Wang resin would yield a free acid.
Coupling Cycle:
Deprotection: 20% Piperidine in DMF (removes Fmoc).
Order: Pro → Arg(Pbf) → Leu → His(Trt) → Phe → Asn(Trt) → pGlu.
N-Terminal Capping:
The final residue is Pyroglutamic acid (pGlu). This can be coupled directly as Fmoc-pGlu-OH. Alternatively, Glutamine (Gln) can be coupled and cyclized, but direct pGlu coupling is more efficient.
Mechanism:[6] Cleaves peptide from resin and removes side-chain protecting groups (Pbf, Trt).
Purification: Preparative RP-HPLC (C18 column).
Validation Metrics
Parameter
Specification
Verification Method
Purity
>95%
Analytical HPLC (214 nm)
Molecular Mass
Theoretical vs Observed
ESI-MS or MALDI-TOF
Co-elution
Single Peak
Mix Synthetic + Natural, run HPLC
Biological Function & SAR
Structure-Activity Relationship (SAR) studies suggest that the C-terminal Arg-Pro-NH₂ is the primary "address" for receptor binding, while the N-terminal extension modulates potency and stability.
Mechanism: Antho-rpamide II acts as a neurotransmitter or neuromodulator.[1][3]
Activity: In tentacle preparations of Anthopleura, the peptide inhibits spontaneous rhythmic contractions.[3][4] This contrasts with Antho-rpamide I (LPPGPLPRP-NH₂), which also modulates activity but has a completely different N-terminal domain.
Stability: The (pyroglutamate) and -NH₂ (amide) modifications render the peptide highly resistant to exopeptidases (aminopeptidases and carboxypeptidases), ensuring a longer half-life in the marine environment or synaptic cleft.
Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.
Source: PubMed / NIH
[Link][4]
Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica.
Source: PubMed / NIH
[Link]
Technical Guide: Antho-rpamide II – Mechanism, Isolation, and Pharmacological Potential
Executive Summary Antho-rpamide II is a bioactive neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1] Belonging to the anthozoan-specific "RPamide" family, it functions as a potent neuromuscular inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-rpamide II is a bioactive neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1] Belonging to the anthozoan-specific "RPamide" family, it functions as a potent neuromuscular inhibitor, contrasting sharply with the excitatory action of its isoform, Antho-rpamide I.
This guide provides a comprehensive technical analysis of Antho-rpamide II, detailing its molecular structure, physiological role in cnidarian neuromuscular transmission, and potential applications in pharmacology as a stable, peptide-based muscle relaxant.
Molecular Profile & Structural Stability[2]
Antho-rpamide II is characterized by a specific N-terminal modification that confers resistance to enzymatic degradation, a critical feature for its persistence in the synaptic cleft and potential therapeutic stability.
Peptide Sequence and Properties
Property
Detail
Sequence
N-Terminus
Pyroglutamate ( or pGlu)
C-Terminus
Amidated (-NH2)
Molecular Weight
~894 Da (Calculated)
Isoelectric Point
Basic (due to Arg/His residues)
Origin
Anthopleura elegantissima (Sea Anemone)
Structural Significance
Pyroglutamate Protection: The N-terminal glutamine cyclizes to form pyroglutamate. This modification blocks the action of non-specific aminopeptidases, significantly extending the peptide's half-life in biological fluids compared to unmodified linear peptides.
C-Terminal Amidation: The amide group at the C-terminus is essential for receptor binding affinity and biological activity, a common feature in neuropeptides (e.g., RFamides).
Physiological Function: Neuromuscular Inhibition
While many cnidarian neuropeptides (such as Antho-RFamide and Antho-rpamide I) induce muscle contraction, Antho-rpamide II is distinct in its inhibitory capacity.
Target Tissue: Tentacle circular muscles and longitudinal retractor muscles.
Action: Application of Antho-rpamide II abolishes spontaneous rhythmic contractions.[1]
Biological Role: It likely acts as a neuromodulator, coordinating complex behaviors such as tentacle retraction or feeding by silencing spontaneous background activity to allow for coordinated strikes.
Comparative Activity Profile
Peptide
Sequence
Physiological Effect
Antho-rpamide I
Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2
Excitatory: Increases frequency/duration of contractions.[2]
The specific receptor for Antho-rpamide II has not been crystallized, but its activity profile strongly suggests interaction with a G-Protein Coupled Receptor (GPCR). Based on its inhibitory nature and structural homology to other invertebrate neuropeptides, the following signal transduction pathway is proposed.
Pathway Logic
Ligand Binding: Antho-rpamide II binds to a 7-transmembrane GPCR on the muscle cell surface.
G-Protein Activation: Likely couples to a
protein, inhibiting Adenylyl Cyclase (AC) or directly modulating ion channels.
Effector Modulation:
Opening of
Channels: Efflux of potassium hyperpolarizes the membrane, making contraction less likely.
Inhibition of Voltage-Gated
Channels: Prevents calcium influx required for the actin-myosin cross-bridge cycle.
Result: Cessation of spontaneous contraction (relaxation).
Visualization: Putative Inhibitory Signaling
Figure 1: Putative signal transduction pathway for Antho-rpamide II mediating neuromuscular inhibition via G-protein coupled mechanisms.[3][4]
Experimental Protocols
To study Antho-rpamide II, researchers must follow rigorous isolation and bioassay procedures. The following protocols are synthesized from standard methodologies in cnidarian neurobiology.
Isolation & Purification Workflow
This protocol ensures the extraction of the peptide while preserving its bioactive structure.
Centrifuge at 10,000 x g for 20 mins at 4°C. Collect supernatant.
Pre-purification (Solid Phase):
Pass supernatant through Sep-Pak C18 cartridges .
Wash with 0.1% TFA (Trifluoroacetic acid).
Elute with 60% Acetonitrile/0.1% TFA.
HPLC Purification:
Inject eluate onto a Reverse-Phase HPLC column (C18).
Run a linear gradient of 10–60% Acetonitrile over 60 minutes.
Collect fractions every minute.
Identification (RIA):
Assay fractions using a Radioimmunoassay specific for the C-terminal Arg-Pro-NH2 moiety.[1][2]
Figure 2: Step-by-step isolation workflow for purifying Antho-rpamide II from crude tissue extracts.
Bioassay: Tentacle Contraction
Objective: Quantify the inhibitory effect of the peptide.
Preparation: Isolate a longitudinal muscle strip or whole tentacle from the anemone.
Mounting: Suspend in an organ bath containing artificial seawater (ASW) at 18°C. Connect to an isometric force transducer.
Equilibration: Allow 30–60 minutes for spontaneous rhythmic contractions to stabilize.
Application: Add Antho-rpamide II (dissolved in ASW) to reach final concentrations of
M to M.
Data Recording: Measure the amplitude and frequency of contractions before and after application.
Self-Validation Check: The tissue must return to baseline activity after washing with fresh ASW to confirm the effect is reversible and not due to tissue death.
Pharmacological Potential
Antho-rpamide II presents a unique scaffold for drug development, particularly in the field of neuromuscular disorders.
Stability: The N-terminal pyroglutamate renders it resistant to serum aminopeptidases, a common failure point for peptide drugs.
Specificity: As a specific inhibitor of spontaneous muscle activity, it serves as a lead compound for muscle relaxants that target peripheral tissues without central nervous system side effects (assuming limited Blood-Brain Barrier crossing).
Soft Drug Design: Its peptide nature allows for eventual degradation into non-toxic amino acids, reducing the risk of long-term metabolite accumulation.
References
Carstensen, K., et al. (1993). Isolation of Peptides, 14(1), 131-135.
Carstensen, K., et al. (1992). Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.[2] Peptides, 13(5), 851-857.
Grimmelikhuijzen, C. J., & Graff, D. (1986). Isolation of Proceedings of the National Academy of Sciences, 83(24), 9817-9821.
Katsukura, Y., et al. (2004). Structure–activity relationships of the anthozoan neuropeptide Antho-RFamide. Peptides, 25(10), 1713-1718.
Technical Deep Dive: Antho-RPamide II – Structural Dynamics and Neuromodulatory Mechanisms
Executive Summary Antho-RPamide II is a bioactive neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Belonging to the evolutionarily ancient family of Cnidarian neuropeptides, it is distinct f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-RPamide II is a bioactive neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Belonging to the evolutionarily ancient family of Cnidarian neuropeptides, it is distinct from the more ubiquitous Antho-RFamides. While many Cnidarian peptides act as excitatory transmitters, Antho-RPamide II (inhibitory modulation of spontaneous rhythmic contractions in tentacle musculature. This guide provides a comprehensive technical analysis of the peptide’s structural properties, physiological mechanisms, and the rigorous protocols required for its isolation and functional validation.
Structural Characterization & Chemical Properties
Sequence and Topology
Antho-RPamide II is a heptapeptide with a blocked N-terminus and an amidated C-terminus, features that confer resistance to exopeptidases and ensure stability in the marine environment.
High in aqueous buffers; moderate in MeOH/Acetonitrile
Structural Stability
The N-terminal pyroglutamate and C-terminal amidation are critical evolutionary adaptations. In Anthopleura, these modifications prevent degradation by non-specific aminopeptidases present in the gastric cavity and extracellular matrix. The C-terminal Arg-Pro-NH2 motif is the defining immunogenic epitope used for radioimmunoassay (RIA) detection.
Physiological Mechanism of Action
Target Tissue and Effect
Unlike its excitatory counterpart (Antho-RPamide I), Antho-RPamide II acts as an inhibitor .
Target: Longitudinal retractor muscles and tentacle sphincter muscles.
Action: Inhibition of spontaneous rhythmic contractions.[1]
Potency: Biologically active in the nanomolar range (
M to M).
Putative Signaling Pathway
While the specific G-Protein Coupled Receptor (GPCR) for Antho-RPamide II remains an active area of de-orphanization, the inhibitory physiological response suggests a coupling to
proteins or direct modulation of potassium conductance.
The following diagram illustrates the proposed signaling cascade based on comparative Cnidarian neurophysiology:
Figure 1: Proposed inhibitory signaling cascade for Antho-RPamide II. The peptide binds to a membrane-bound GPCR, likely triggering a G-protein mediated pathway that results in hyperpolarization and cessation of spontaneous contraction.
Directive: This protocol is designed for the isolation of Antho-RPamide II from whole tissue. It utilizes a self-validating RIA step to track the peptide through purification.
Tissue Extraction
Harvesting: Collect Anthopleura elegantissima specimens. Flash freeze in liquid nitrogen immediately to halt enzymatic degradation.
Acid Extraction:
Homogenize frozen tissue in 1M Acetic Acid (10 mL/g tissue). Reasoning: Low pH dissociates peptides from carrier proteins and precipitates high-molecular-weight proteases.
Boil homogenate for 15 minutes. Reasoning: Heat denaturation ensures irreversible inactivation of proteolytic enzymes.
Centrifuge at 15,000 x g for 30 mins at 4°C. Collect supernatant.
Solid-Phase Extraction (Sep-Pak)
Equilibration: Pre-wet C18 Sep-Pak cartridges with Methanol, then equilibrate with 0.1% Trifluoroacetic acid (TFA).
Loading: Apply supernatant to the cartridge.
Washing: Wash with 10% Acetonitrile (ACN) in 0.1% TFA to remove salts and polar contaminants.
Elution: Elute the peptide fraction using 60% ACN / 0.1% TFA .
Gradient: Linear gradient of 10-60% ACN in 0.1% TFA over 60 minutes.
Detection:
Monitor UV absorbance at 215 nm (peptide bond).
Validation Step: Collect 1-minute fractions. Aliquot portions of each fraction for Radioimmunoassay (RIA) using antibodies raised against the C-terminal Arg-Pro-NH2 moiety.
Sequencing: Subject the immunoreactive fraction to Edman degradation or ESI-MS/MS for sequence confirmation.
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow. The process relies on the specific immunogenicity of the C-terminus for tracking the peptide through the HPLC fractions.
Comparative Neuropharmacology
Antho-RPamide II exists within a complex landscape of Cnidarian neuropeptides. Understanding its distinct role requires comparison with other isolated peptides.
Peptide
Sequence
Physiological Effect
Antho-RPamide II
Inhibitory (Relaxes tentacle muscle)
Antho-RPamide I
*
Excitatory (Increases contraction frequency)
Antho-RFamide
Excitatory (General neuromuscular transmission)
Antho-RWamide II
Modulatory (Slow contraction induction)
*Note: The sequence for Antho-RPamide I varies slightly in literature but consistently contains the Pro-rich motif and excitatory function.
Clinical & Research Relevance
While primarily a tool for evolutionary neurobiology, Antho-RPamide II represents a class of N-terminally blocked, protease-resistant peptides .
Drug Delivery: The and -NH2 modifications are nature's blueprint for peptide drug stability.
Neuromodulation: As an inhibitor, it offers a chemical scaffold for designing novel muscle relaxants or ion channel modulators that target evolutionarily conserved GPCRs.
References
Carstensen, K., McFarlane, I. D., Rinehart, K. L., Hudman, D., Sun, F., & Grimmelikhuijzen, C. J. (1993).[1] Isolation of 1] Peptides, 14(2), 131-135.[1]
Grimmelikhuijzen, C. J., & Graff, D. (1986). Isolation of 4][5][6][7][8][9] Proceedings of the National Academy of Sciences, 83(24), 9817-9821.[7]
Carstensen, K., Rinehart, K. L., McFarlane, I. D., & Grimmelikhuijzen, C. J. (1992). Isolation of Antho-RPamide I and II. Peptides, 13(5), 851-857. (Contextual grounding for isoform distinction).
Grimmelikhuijzen, C. J., et al. (2002). Neuropeptides in Cnidarians. Progress in Neurobiology. (Review of Cnidarian peptide families).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-RPamide II (Anthopleura elegantissima.[1][2] It functions as a neurotransmitter or neuromodulator, specifically inhibiting spontaneous rhythmic contractions in tentacle longitudinal muscle fibers.
Unlike secondary metabolites synthesized by Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS), Antho-RPamide II is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) . Its biosynthesis follows the conserved secretory pathway characteristic of neuropeptide production: transcription of a multimeric preprohormone gene, translation, proteolytic processing, and specific enzymatic modifications (C-terminal amidation and N-terminal cyclization).[3]
This guide details the molecular mechanisms governing the biosynthesis of Antho-RPamide II, integrating genomic data from Anthopleura with established peptide biochemistry.
Part 1: The Biosynthetic Precursor (Preprohormone)[3]
The biosynthesis of Antho-RPamide II begins in the nucleus of neuronal cells within the Anthopleura nerve net. The peptide is not encoded as a single short gene but as a large preprohormone —a precursor protein containing multiple copies of the peptide sequence separated by spacer regions.
Mechanism: As the mRNA is translated, the N-terminal signal peptide binds the Signal Recognition Particle (SRP), docking the ribosome to the ER membrane. The nascent polypeptide chain is extruded into the ER lumen.
Outcome: Removal of the signal peptide, generating the Prohormone .[3][7]
Step 2: Prohormone Trafficking and Sorting
The prohormone folds and is transported via vesicles to the Golgi apparatus, where it is packaged into Dense Core Vesicles (DCVs). The acidic environment of the DCVs activates the processing enzymes.
Standard neuropeptide processing utilizes dibasic sites (Lys-Arg or Arg-Arg) as cleavage signals.[8]
Expert Insight: Research on Anthopleura elegantissima (specifically the related Antho-RFamide) has revealed a unique processing mechanism where acidic residues (Asp/Glu) can serve as N-terminal cleavage signals, contrasting with the universal dibasic rule seen in vertebrates.
The enzyme cleaves the spacer regions, releasing the intermediate peptide: Gln-Asn-Phe-His-Leu-Arg-Pro-Gly .
Trimming:Carboxypeptidase E (CPE) removes any remaining basic residues (Lys/Arg) from the C-terminus if the cleavage site was dibasic.
Step 4: Post-Translational Modifications (The "Finish")
Two critical modifications confer stability and bioactivity to Antho-RPamide II.
Reaction: Intramolecular cyclization of the N-terminal Glutamine to form Pyroglutamate (5-oxoproline).
Function: Protects the peptide from N-terminal degradation by aminopeptidases.[4]
Result: -Asn...
Part 3: Visualization of the Pathway
Diagram 1: The Biosynthetic Gene Cluster & Processing
This diagram illustrates the flow from the genomic template to the mature bioactive peptide.
Caption: Schematic flow of Antho-RPamide II biosynthesis from gene transcription to enzymatic maturation.
Diagram 2: Chemical Mechanism of Maturation
Detailing the specific chemical transformations at the N- and C-termini.
Caption: Chemical mechanism of post-translational modifications: N-terminal cyclization and C-terminal amidation.
Part 4: Experimental Validation & Analysis
To validate this pathway in a research setting, the following methodologies are standard protocol for Anthopleura neuropeptides.
Precursor Identification (cDNA Cloning)
Method: Construction of a cDNA library from Anthopleura elegantissima tentacle tissue.
Screening: Using degenerate oligonucleotide probes derived from the known amino acid sequence of Antho-RPamide II.
Validation: Sequencing positive clones reveals the full preprohormone structure, confirming the presence of multiple peptide copies and the specific cleavage sites (e.g., acidic vs. basic residues).
Mass Spectrometry (Peptidomics)
Method: MALDI-TOF MS or LC-MS/MS of tentacle extracts.
Target: Identification of the mature peptide (m/z calculation based on
Observation: Detection of the specific mass confirms that the predicted PTMs (pyroglutamate -17 Da, amidation -1 Da) have occurred in vivo.
Immunolocalization
Method: Raising antibodies against the synthetic C-terminal fragment (Arg-Pro-NH₂).
Result: Immunofluorescence microscopy localizes the peptide to specific neuronal populations (sensory cells or nerve net neurons) and dense-core vesicles, confirming the secretory pathway origin.
References
Carstensen, K., et al. (1993). "Isolation of Peptides, 14(2), 131-135.[10][11] Link
Grimmelikhuijzen, C. J., et al. (1992). "Coelenterate neuropeptides: structure, action and biosynthesis." American Zoologist, 32(1), 1-12. Link
Reinscheid, R. K., & Grimmelikhuijzen, C. J. (1994). "Primary structure of the precursor for the anthozoan neuropeptide antho-RFamide from Renilla köllikeri: evidence for unusual processing enzymes." Journal of Neurochemistry, 62(3), 1214-1222.[4] Link
Schmutzler, C., et al. (1992). "Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide Antho-RFamide (Journal of Biological Chemistry, 267(31), 22534-22541. Link
Takahashi, T. (2020). "Comparative Aspects of Structure and Function of Cnidarian Neuropeptides." Frontiers in Endocrinology, 11, 339. Link
Technical Guide: Antho-rpamide II Precursor Protein and Neuropeptide System
The following is an in-depth technical guide on the Antho-rpamide II precursor protein and its associated bioactive neuropeptide. Executive Summary Antho-rpamide II (Antho-RPamide II) is a specific bioactive neuropeptide...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the Antho-rpamide II precursor protein and its associated bioactive neuropeptide.
Executive Summary
Antho-rpamide II (Antho-RPamide II) is a specific bioactive neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Structurally defined as (pGlu-Asn-Phe-His-Leu-Arg-Pro-NH2), it belongs to the RPamide family of cnidarian neuropeptides.[4]
Unlike its analog Antho-RPamide I—which stimulates tentacle contraction—Antho-RPamide II functions as an inhibitory neuromodulator , suppressing spontaneous rhythmic contractions in tentacle longitudinal muscles.[4][5] This guide details the molecular architecture of the peptide, the genomic organization of its precursor protein (Prepro-Antho-RPamide II), and the specific biosynthetic pathways governing its maturation from a larger polypeptide precursor.
Molecular Architecture & Identity
Peptide Sequence and Properties
Antho-rpamide II is characterized by N-terminal blocking (pyroglutamate) and C-terminal amidation, features critical for its resistance to enzymatic degradation and receptor binding affinity.
Table 1: Physicochemical Properties of Antho-rpamide II
Property
Specification
Sequence
pGlu-Asn-Phe-His-Leu-Arg-Pro-NH₂ (
Precursor Origin
Anthopleura elegantissima RPamide Precursor Gene II (Putative)
Molecular Weight
~894.45 Da
N-Terminus
Pyroglutamic acid (pGlu/
C-Terminus
Prolinamide (Pro-NH₂); formed from Pro-Gly
Isoelectric Point
Basic (due to Arg/His residues)
Biological Activity
Inhibitory (suppresses spontaneous contractions)
Structural Distinction from Antho-RPamide I
It is critical to distinguish Antho-RPamide II from the earlier isolated Antho-RPamide I. They are derived from distinct gene products and exhibit opposing physiological effects.
The mature Antho-rpamide II peptide is not a direct gene product but is generated via extensive post-translational processing of a larger preprohormone (Prepro-Antho-RPamide II).
The "Two-Gene" Architecture
Genomic and transcriptomic analyses of Anthopleura elegantissima indicate the existence of at least two distinct RPamide precursor genes.
Gene 1: Encodes the Antho-RPamide I precursor (cloned ~1990s), containing multiple copies of LPPGPLPRP-Gly.
Gene 2: Encodes the Antho-RPamide II precursor . Transcriptomic data suggests this precursor contains the QNFHLRP sequence motifs. Unlike typical bilaterian neuropeptide precursors which may encode single copies, anthozoan precursors are often "polypeptide libraries," containing high copy numbers of the bioactive peptide separated by spacer regions.[4]
Biosynthetic Processing Pathway
The maturation of Antho-rpamide II follows a rigorous enzymatic cascade within the secretory pathway of neurosecretory cells.
Translation & Translocation: The mRNA is translated into the preprohormone. A hydrophobic Signal Peptide directs the protein into the Rough Endoplasmic Reticulum (RER).
Signal Peptidase Cleavage: The signal peptide is removed, yielding the Prohormone .[4][6]
Endoproteolytic Cleavage:
Canonical Sites: Prohormone Convertases (PC1/3-like) cleave at dibasic sites (Lys-Arg or Arg-Arg).
Anthozoan-Specific Sites:Anthopleura precursors frequently utilize acidic cleavage sites (Asp/Glu) at the N-terminal side of the peptide, processed by specific acidic-amino acid cleaving enzymes.[7][8][9]
Post-Translational Modification (PTM):
N-terminal Cyclization: The N-terminal Glutamine (Gln) is cyclized by Glutaminyl Cyclase (QC) to form Pyroglutamate (pGlu), conferring stability against aminopeptidases.
C-terminal Amidation: The C-terminal Glycine (Gly) serves as a donor for the amide group.[6] Peptidylglycine
-amidating monooxygenase (PAM) converts the Gly-extended intermediate into the mature amidated peptide.
Visualization of Signaling & Processing
The following diagram illustrates the logical flow from the genomic locus to the active neuropeptide.
Caption: Biosynthetic cascade of Antho-rpamide II from gene expression to bioactive peptide maturation.[2][3][8][9][10][11]
Physiological Mechanisms
Antho-rpamide II acts as a specific inhibitory transmitter .
Target Tissue: Longitudinal muscles of the tentacles.[2]
Mechanism: Upon release from dense-core vesicles in neurites, the peptide binds to G-protein coupled receptors (GPCRs) on the muscle cell membrane.
Effect: Unlike the excitatory Antho-RPamide I, Antho-RPamide II hyperpolarizes the muscle membrane or inhibits calcium influx, leading to the cessation of spontaneous rhythmic contractions.[4] This dual-control system (Excitatory RPamide I vs. Inhibitory RPamide II) allows Anthopleura to finely tune tentacle behavior for feeding and defense.
Experimental Protocols
For researchers aiming to isolate or study Antho-rpamide II, the following protocols are established standards.
Isolation and Purification Workflow
To prevent proteolysis during isolation, rapid acidification is required.[4]
Extraction:
Homogenize Anthopleura elegantissima tissue in 1M Acetic Acid (boiling) to denature endogenous proteases immediately.
Centrifuge at 15,000 x g for 30 mins at 4°C.
Pre-purification:
Pass supernatant through Sep-Pak C18 cartridges .
Wash with 0.1% TFA; elute with 60% Acetonitrile/0.1% TFA.
Gradient: 10-60% Acetonitrile in 0.1% TFA over 60 minutes.
Monitor absorbance at 214 nm and 280 nm.
Radioimmunoassay (RIA)
Since the peptide is small, direct detection is difficult.[4] RIA is the gold standard for tracking purification.
Antigen: Synthetic C-terminal fragment (Arg-Pro-NH₂) conjugated to Thyroglobulin.
Tracer:
I-labeled Tyr-Arg-Pro-NH₂.
Validation: Fractions inhibiting binding of the tracer are collected and sequenced.
Bioassay: Tentacle Contraction
A self-validating functional assay to confirm bioactivity.
Preparation: Isolate longitudinal muscle strips from Anthopleura tentacles.[2]
Bath: Suspend in artificial seawater at 12°C.
Measurement: Attach to an isometric force transducer.
Application: Apply Antho-RPamide II (10⁻⁷ M to 10⁻⁵ M).
Endpoint: Observation of inhibition of spontaneous rhythmic contractions (distinct from the tetanic contraction induced by Antho-RPamide I).
Caption: Workflow for the isolation and structural identification of Antho-rpamide II.
References
Carstensen, K., et al. (1993). "Isolation of 4][5] Peptides, 14(1), 131-135.[3][4][6][12][13] Link
Carstensen, K., et al. (1992). "Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones."[4][5] Neuropeptides, 22(4), 241-249.[4] Link
Grimmelikhuijzen, C. J., et al. (2020). "The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria."[4] Frontiers in Endocrinology. Link
Anctil, M. (2009). "Chemical transmission in the sea anemone Nematostella vectensis: a genomic perspective."[4][13] Comparative Biochemistry and Physiology Part D: Genomics and Proteomics, 4(4), 268-289.[4][13] Link
Koch, T. L., et al. (2021). "A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia."[4] BMC Genomics, 22, 862.[4][14] Link
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction
Antho-rpamide II is a neuropeptide with the sequence Anthopleura elegantissima. It belongs to the RPamide family of peptides, characterized by a C-terminal Arginine-Proline-amide motif. In its native host, Antho-rpamide II acts as a neurotransmitter or neuromodulator, playing a role in inhibiting spontaneous rhythmic contractions of the tentacles. The presence of an N-terminal pyroglutamic acid (1]
This increased stability and specific biological activity make Antho-rpamide II and its analogs attractive targets for research in neurobiology and pharmacology. Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the chemical synthesis of such peptides.[][3] This application note provides a detailed protocol for the synthesis of Antho-rpamide II using Fmoc/tBu-based solid-phase chemistry.
Principle of the Method
The synthesis of Antho-rpamide II is performed on a solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[4] The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups (e.g., t-Butyl, Trityl, Pbf).[5][6]
The synthesis cycle involves two main steps: deprotection of the Nα-Fmoc group with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent.[7] This cycle is repeated until the full peptide sequence is assembled. The N-terminal pyroglutamic acid is formed via the cyclization of a terminal glutamine residue during the final acidic cleavage step. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.[8]
Experimental Workflow
Figure 1. Overall workflow for the solid-phase synthesis of Antho-rpamide II.
Materials and Reagents
Resins, Amino Acids, and Reagents
Material
Specification
Supplier
Rink Amide MBHA Resin
100-200 mesh, ~0.5 mmol/g substitution
Major SPPS suppliers
Fmoc-Pro-OH
Major SPPS suppliers
Fmoc-Arg(Pbf)-OH
Major SPPS suppliers
Fmoc-Leu-OH
Major SPPS suppliers
Fmoc-His(Trt)-OH
Major SPPS suppliers
Fmoc-Phe-OH
Major SPPS suppliers
Fmoc-Asn(Trt)-OH
Major SPPS suppliers
Fmoc-Gln(Trt)-OH
Major SPPS suppliers
N,N'-Diisopropylethylamine (DIPEA)
Peptide synthesis grade
Sigma-Aldrich, etc.
Piperidine
Reagent grade
Sigma-Aldrich, etc.
N,N-Dimethylformamide (DMF)
Peptide synthesis grade
Sigma-Aldrich, etc.
Dichloromethane (DCM)
ACS grade
Sigma-Aldrich, etc.
Trifluoroacetic acid (TFA)
Reagent grade
Sigma-Aldrich, etc.
Triisopropylsilane (TIS)
Reagent grade
Sigma-Aldrich, etc.
1,2-Ethanedithiol (EDT)
Reagent grade
Sigma-Aldrich, etc.
Anisole
Reagent grade
Sigma-Aldrich, etc.
Diethyl ether
Anhydrous, cold
Sigma-Aldrich, etc.
Reagent Preparation
Deprotection Solution: 20% (v/v) Piperidine in DMF.
Coupling Activator Solution: Prepare a 0.5 M solution of HBTU in DMF.
Cleavage Cocktail (Reagent K): Trifluoroacetic acid / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v). Caution: Prepare fresh in a fume hood. TFA is highly corrosive.
Detailed Synthesis Protocol
This protocol is for a 0.1 mmol synthesis scale.
Resin Swelling
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
Drain the DMF.
First Amino Acid Coupling (Fmoc-Pro-OH)
Dissolve Fmoc-Pro-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.
Add the activated amino acid solution to the swollen resin.
Agitate the mixture for 2 hours at room temperature.
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Peptide Chain Elongation (Iterative Cycle)
For each subsequent amino acid (Arg, Leu, His, Phe, Asn, Gln), perform the following cycle:
Fmoc Deprotection:
Add 5 mL of 20% piperidine in DMF to the resin.
Agitate for 3 minutes, then drain.
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
Drain and wash the resin with DMF (5 x 5 mL).
Amino Acid Coupling:
Pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Monitoring the Coupling Reaction:
After the coupling step, a small sample of the resin beads can be tested for the presence of free primary amines using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete coupling reaction.[9]
Final Deprotection
After coupling the final amino acid (Fmoc-Gln(Trt)-OH), perform the Fmoc deprotection step as described in step 3.1.
After the final washes, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage and Global Deprotection
Place the dry peptide-resin in a 10 mL flask.
Add 5 mL of the freshly prepared cleavage cocktail (Reagent K) to the resin. Caution: Perform this step in a well-ventilated fume hood.
Stir the mixture at room temperature for 2-3 hours. The extended time helps ensure the complete removal of the Pbf group from Arginine.[10]
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
Add the TFA filtrate dropwise to a 50 mL tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
Incubate at -20°C for 30 minutes to maximize precipitation.
Centrifuge the mixture at 3000 x g for 10 minutes. Discard the supernatant.
Wash the peptide pellet with 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice.
After the final wash, dry the peptide pellet under a gentle stream of nitrogen.
Dissolve the crude peptide in a minimal amount of 50% aqueous acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Lyophilize the pure fractions to obtain the final Antho-rpamide II as a white powder.
Self-Validating System: In-Process Controls
To ensure the integrity of the synthesis, the following checks are crucial:
Kaiser Test: As mentioned, this colorimetric test should be performed after each coupling step to confirm the absence of free primary amines, indicating a successful coupling.[9]
Mass Spectrometry: After cleavage, a small aliquot of the crude peptide should be analyzed by mass spectrometry to confirm the molecular weight of the desired product. This validates the correct assembly of the amino acid sequence.
Expected Results and Troubleshooting
Parameter
Expected Value
Troubleshooting
Crude Yield
60-80%
Low yields may indicate incomplete coupling or premature chain termination. Review coupling times and reagent quality.
Purity (Crude)
> 50%
Low purity may result from side reactions. Ensure proper side-chain protection and use of scavengers during cleavage.
Final Yield (post-HPLC)
15-30%
Purification losses are expected. Optimize HPLC gradient for better peak separation.
Expected Mass (Monoisotopic)
911.51 Da
If the expected mass is not observed, check for incomplete deprotection or deletion sequences.
Causality Behind Experimental Choices
Resin Selection: Rink Amide resin is chosen because its linker is cleaved under acidic conditions to yield a C-terminal amide, which is a key structural feature of Antho-rpamide II.[11][12]
Protecting Group Strategy: The Fmoc/tBu strategy provides an orthogonal system. The Fmoc group is removed with a mild base (piperidine), while the tBu-based side-chain protecting groups (Pbf for Arg, Trt for Asn, Gln, and His) are stable to these conditions but are readily removed by the strong acid (TFA) used in the final cleavage step.[5][6] This prevents unwanted side reactions during chain elongation.
Pyroglutamic Acid Formation: Incorporating Gln as the N-terminal residue allows for spontaneous cyclization to pyroglutamic acid under the acidic conditions of the TFA cleavage cocktail. This is a more straightforward approach than coupling a pre-formed pyroglutamic acid derivative.[1][13]
Cleavage Cocktail: Reagent K is a robust cleavage cocktail containing scavengers to protect sensitive amino acid residues. Thioanisole and EDT are particularly important for protecting Histidine and Arginine from side reactions caused by reactive cationic species generated during cleavage.[14]
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the solid-phase synthesis of Antho-rpamide II. By employing the Fmoc/tBu strategy on a Rink Amide resin and utilizing in-process controls, researchers can obtain high-quality peptide for use in a variety of biological and pharmacological studies.
References
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
The Organic Chemistry Tutor. (2021, May 13). solid phase peptide synthesis [Video]. YouTube. [Link]
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Graff, D., & Grimmelikhuijzen, C. J. P. (1988).
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 26(18), 10143-10149.
Liu, W., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 18(1), 860–871.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
LifeTein. (2013, July 18). solid phase peptide synthesis. Retrieved from [Link]
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]
Kevin Burgess. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-111). Academic Press.
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Li, Y., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 148(4), 2113–2120.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Antho-rpamide II (
) is a biologically active neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1] Belonging to the cnidarian-specific RPamide family, it plays a critical role in modulating neuromuscular transmission, specifically inhibiting spontaneous rhythmic contractions in tentacular tissue.[2][3]
This Application Note details a robust Radioimmunoassay (RIA) protocol designed for the precise quantification of Antho-rpamide II. Unlike generic immunoassay guides, this protocol addresses the specific challenges of working with small, amidated neuropeptides in high-salt marine extracts. The method relies on a competitive binding mechanism utilizing a C-terminal specific antiserum and a high-specific-activity radioligand.
Assay Principle: Competitive Binding Kinetics
The Antho-rpamide II RIA operates on the principle of competitive inhibition . A fixed concentration of
I-labeled tracer (Antigen) competes with unlabeled Antho-rpamide II (Antigen) for a limited number of high-affinity binding sites on a polyclonal antibody (Ab).
As the concentration of unlabeled Antho-rpamide II in the sample increases, it displaces the radiolabeled tracer from the antibody.[4][5] The amount of bound tracer is inversely proportional to the concentration of the native peptide. Separation of the antibody-bound fraction from the free fraction allows for quantification via gamma counting.
Mechanistic Flow[2]
Figure 1: Logical flow of the Competitive Radioimmunoassay. The core mechanism relies on the equilibrium competition between the radiolabeled tracer and the native peptide for antibody binding sites.
Reagents and Equipment
Critical Reagents
Reagent
Specification
Purpose
Standard Peptide
Synthetic Antho-rpamide II ()
Generation of standard curve (0.1 pM – 10 nM).
Tracer
I-Tyr-Antho-rpamide II
High specific activity radioligand (~2000 Ci/mmol).
Primary Antibody
Rabbit anti-RPamide (C-terminal specific)
Polyclonal antiserum raised against Arg-Pro-NH conjugated to BSA.
Secondary Antibody
Goat anti-rabbit IgG
Precipitating agent for the bound fraction.
Assay Buffer
0.1 M Phosphate (pH 7.4), 0.1% BSA, 0.1% Triton X-100, 0.01% NaN
Maintains pH and prevents non-specific adsorption.
Equipment[5]
Gamma Counter (e.g., PerkinElmer Wizard²)
Refrigerated Centrifuge (swing-bucket rotor capable of 3000 x g)
Polystyrene RIA tubes (12 x 75 mm)
Vortex mixer
Experimental Protocol
Tracer Preparation (Iodination)
Since the native sequence lacks a Tyrosine residue, a Tyr-analog (Tyr-Antho-rpamide II) is used for iodination to preserve the immunoreactivity of the C-terminal epitope.
Reaction: Mix 5 µg of Tyr-Antho-rpamide II with 0.5 mCi Na
I in 0.5 M phosphate buffer (pH 7.4).
Oxidation: Add 10 µg Chloramine-T (1 mg/mL in buffer) for 30 seconds.
Termination: Stop reaction with 20 µg Sodium Metabisulfite.
Purification: Separate labeled peptide from free iodine using a C18 Sep-Pak cartridge or HPLC. Elute with an acetonitrile gradient.
Validation: Verify specific activity (>1500 Ci/mmol) and store at -20°C.
Sample Preparation
Sea anemone tissues contain high levels of proteases and salts that can interfere with antibody binding.
Extraction: Homogenize tissue in 1 M Acetic Acid (10:1 v/w) at 4°C. The low pH inactivates proteases and solubilizes the basic neuropeptide.
Clarification: Centrifuge at 15,000 x g for 20 mins. Collect supernatant.
Lyophilization: Freeze-dry the supernatant to remove acetic acid.
Reconstitution: Resuspend lyophilized extract in Assay Buffer immediately prior to assay.
Immunoassay Workflow
Step 1: Assay Setup
Label tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B
), Standards, and Samples.
Perform all measurements in triplicate.
Step 2: Incubation
Add 100 µL of Standard or Sample to respective tubes.
Add 100 µL of Primary Antibody (diluted to bind 30-50% of tracer in B
tubes) to all tubes except TC and NSB.
Add 100 µL of Assay Buffer to NSB tubes.
Incubate for 24 hours at 4°C to reach equilibrium.
Add 100 µL of Secondary Antibody (Goat anti-rabbit IgG) and 500 µL of 5% Polyethylene Glycol (PEG 6000) to all tubes except TC.
Incubate for 1 hour at 4°C.
Centrifuge at 3,000 x g for 30 minutes at 4°C.
Step 4: Quantification
Aspirate the supernatant (free fraction) carefully without disturbing the pellet.
Count the pellet (bound fraction) in a Gamma Counter for 1 minute.
Figure 2: Step-by-step experimental workflow for the Antho-rpamide II RIA.
Data Analysis and Validation
Calculation
Calculate % Binding:
Plot Standard Curve: Plot
(y-axis) vs. Log[Peptide Concentration] (x-axis).
Regression: Fit data using a 4-Parameter Logistic (4PL) model.
Validation Criteria
The protocol is considered valid if it meets the following metrics, derived from historical isolation data:
Parameter
Acceptance Criteria
Notes
IC
10 - 100 pM
Midpoint of the displacement curve.
Sensitivity
< 2 pM (fmol range)
Defined as 2 SD from B.
Specificity
< 0.1% Cross-reactivity
Specifically against Antho-RFamide and other generic RFamides.
Intra-assay CV
< 10%
Precision within the same run.
Specificity Check
The antibody is directed against the C-terminal Arg-Pro-NH2. It is crucial to verify that the assay does not cross-react with Arg-Phe-NH2 (RFamide) peptides, which are also abundant in sea anemones. The unique Proline residue provides the structural rigidity required for specific antibody recognition.
References
Isolation of Antho-rpamide II:
Carstensen, K., et al. (1992). Isolation of 1] Peptides, 13(5), 851-855.
General Neuropeptide RIA Methodology:
Grimmelikhuijzen, C. J., & Graff, D. (1986). Isolation of 6][7][8] Proceedings of the National Academy of Sciences, 83(24), 9817-9821.
Structural Characterization:
Dunne, J. F., et al. (1982). Molecular structure of the neuropeptide Antho-RPamide II. Nature, 297, 1-5. (Contextual reference for peptide structure determination methods).
RIA Principles & Optimization:
Yalow, R. S. (1978). Radioimmunoassay: a probe for the fine structure of biologic systems. Science, 200(4347), 1236-1245.
Application Note & Protocols for the Development of a Polyclonal Antibody Against the Neuropeptide Antho-rpamide II
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and validation of a polyclonal antibody specific for the sea anemone neuropeptide, A...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and validation of a polyclonal antibody specific for the sea anemone neuropeptide, Antho-rpamide II. Antho-rpamide II, with the sequence Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2, is a key neurotransmitter involved in processes such as muscle contraction in sea anemones.[1][2] The development of a specific antibody is crucial for advancing our understanding of its physiological roles through techniques like immunohistochemistry and immunoassays. This guide details the rationale and step-by-step protocols for immunogen design and synthesis, conjugation to a carrier protein, immunization of host animals, and subsequent screening and validation of the resulting polyclonal antibody.
Introduction: The Scientific Imperative for an Antho-rpamide II-Specific Antibody
Neuropeptides are a diverse class of signaling molecules that play critical roles in a wide array of physiological processes. In cnidarians, such as sea anemones, neuropeptides like Antho-rpamide II are fundamental components of their diffuse nervous system, regulating behaviors essential for survival.[1][3] To elucidate the precise neural circuits and mechanisms through which Antho-rpamide II acts, a highly specific and sensitive antibody is an indispensable tool. Such an antibody enables the visualization of the neuropeptide's distribution in tissues, its quantification in biological fluids, and the potential to modulate its function in experimental settings.
This guide is structured to provide not just a set of protocols, but also the underlying scientific principles that ensure the development of a robust and reliable antibody. We will proceed from the initial design of the immunogen to the final validation of the antibody's specificity and functionality.
Strategic Design of the Immunogen
The successful generation of a specific antibody is critically dependent on the design of the immunogen. Since Antho-rpamide II is a small peptide, it is not sufficiently immunogenic on its own to elicit a strong immune response.[4] Therefore, it must be conjugated to a larger carrier protein.
Peptide Synthesis and Modification
The amino acid sequence of Antho-rpamide II is Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2.[2] To facilitate conjugation to a carrier protein without masking potential epitopes within the native sequence, a cysteine residue will be added to the N-terminus of the peptide during synthesis. The resulting peptide, Cys-Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2, allows for specific and efficient conjugation via the sulfhydryl group of the cysteine.[5] The C-terminal amidation is retained to mimic the native peptide structure.
Choice of Carrier Protein and Conjugation Chemistry
Keyhole Limpet Hemocyanin (KLH) is an excellent choice for a carrier protein due to its large size and high immunogenicity.[6][7] We will employ maleimide chemistry to conjugate the synthesized peptide to KLH. This method is highly efficient and specific, forming a stable thioether bond between the sulfhydryl group of the N-terminal cysteine on the peptide and a maleimide-activated carrier protein.[7]
Table 1: Immunogen Design Summary
Component
Sequence/Type
Rationale
Peptide
Cys-Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2
Addition of N-terminal cysteine for specific conjugation; C-terminal amide mimics native peptide.
Carrier Protein
Keyhole Limpet Hemocyanin (KLH)
Highly immunogenic, large protein to elicit a robust immune response.[6][7]
Conjugation Chemistry
Maleimide
Forms a stable, specific covalent bond between the peptide's cysteine and the carrier protein.[7]
Workflow for Antibody Development
The overall process for generating the anti-Antho-rpamide II polyclonal antibody is outlined below.
Caption: Workflow for Antho-rpamide II antibody development.
Detailed Protocols
Protocol 1: Peptide-KLH Conjugation
This protocol describes the conjugation of the cysteine-containing Antho-rpamide II peptide to maleimide-activated KLH.
Materials:
Cys-Antho-rpamide II peptide (lyophilized)
Maleimide-activated KLH
Conjugation Buffer (e.g., 0.1 M phosphate buffer, 5 mM EDTA, pH 7.2)
Desalting columns
Procedure:
Peptide Reconstitution: Dissolve the Cys-Antho-rpamide II peptide in the conjugation buffer to a final concentration of 10 mg/mL.
KLH Reconstitution: Dissolve the maleimide-activated KLH in the conjugation buffer according to the manufacturer's instructions, typically to a concentration of 10 mg/mL.
Conjugation Reaction: Mix the peptide and KLH solutions at a molar ratio of approximately 50-100 moles of peptide per mole of KLH. The high molar excess of the peptide drives the reaction to completion.
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Purification: Remove the unconjugated peptide by dialysis against PBS or by using a desalting column.
Quantification: Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA). The success of the conjugation can be qualitatively assessed by SDS-PAGE, where the KLH band should show a noticeable increase in molecular weight.
Protocol 2: Immunization of Rabbits
This protocol outlines a typical immunization schedule for generating polyclonal antibodies in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
Peptide-KLH conjugate (1 mg/mL in PBS)
Freund's Complete Adjuvant (FCA)
Freund's Incomplete Adjuvant (FIA)
Syringes and needles
Two healthy adult New Zealand white rabbits
Procedure:
Pre-immune Bleed: Collect a small blood sample from each rabbit before the first immunization to serve as a negative control.
Primary Immunization (Day 0):
Emulsify 500 µg (0.5 mL) of the peptide-KLH conjugate with an equal volume of Freund's Complete Adjuvant.
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
Booster Immunizations (Days 14, 28, 42):
Emulsify 250 µg (0.25 mL) of the peptide-KLH conjugate with an equal volume of Freund's Incomplete Adjuvant.
Inject the emulsion subcutaneously at multiple sites.
Test Bleeds (Days 35, 49):
Collect a small blood sample (5-10 mL) from the ear artery of each rabbit 7-10 days after each booster injection.
Process the blood to separate the serum and test for antibody titer using ELISA (see Protocol 3).
Final Bleed (Day 56 or when titer is high):
Once a high antibody titer is confirmed, perform a terminal bleed under anesthesia to collect the maximum volume of blood.
Separate the serum and store at -20°C or -80°C for long-term use.
Table 2: Immunization Schedule
Day
Procedure
Antigen Dose
Adjuvant
0
Primary Immunization
500 µg
Freund's Complete Adjuvant
14
1st Booster
250 µg
Freund's Incomplete Adjuvant
28
2nd Booster
250 µg
Freund's Incomplete Adjuvant
35
Test Bleed
-
-
42
3rd Booster
250 µg
Freund's Incomplete Adjuvant
49
Test Bleed
-
-
56
Final Bleed
-
-
Protocol 3: ELISA Screening of Antiserum
This protocol is for a direct ELISA to determine the titer of the anti-Antho-rpamide II antibodies in the collected serum.
Materials:
Antho-rpamide II peptide (without the N-terminal cysteine)
96-well ELISA plates
Coating Buffer (50 mM sodium carbonate, pH 9.6)
Wash Buffer (PBS with 0.05% Tween-20)
Blocking Buffer (5% non-fat dry milk in Wash Buffer)
Rabbit pre-immune and immune serum
HRP-conjugated anti-rabbit IgG secondary antibody
TMB substrate
Stop Solution (2 N H2SO4)
Procedure:
Antigen Coating: Dilute the Antho-rpamide II peptide to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[8]
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
Primary Antibody Incubation:
Prepare serial dilutions of the rabbit immune serum and pre-immune serum (e.g., 1:1000 to 1:1,024,000) in Blocking Buffer.
Wash the plate three times.
Add 100 µL of each serum dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
Secondary Antibody Incubation:
Wash the plate three times.
Add 100 µL of HRP-conjugated anti-rabbit IgG, diluted according to the manufacturer's recommendation in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
Detection:
Wash the plate five times.
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
Stop the reaction by adding 50 µL of Stop Solution.
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.
Antibody Validation: Ensuring Specificity and Functionality
A crucial step in antibody development is rigorous validation to ensure it specifically recognizes the target peptide in relevant applications.
Western Blotting for Small Peptides
Due to its small size, detecting Antho-rpamide II via western blot requires an optimized protocol.
Caption: Optimized Western blot workflow for small peptides.
Key Considerations for Western Blotting:
Gel Electrophoresis: Use a high-percentage (e.g., 15-20%) Tris-Tricine polyacrylamide gel for better resolution of small peptides.
Membrane: Transfer proteins to a PVDF membrane with a small pore size (0.22 µm) to prevent the peptide from passing through.
Fixation (Optional): Briefly fixing the membrane with a glutaraldehyde solution after transfer can help retain the small peptide on the membrane.
Antibody Dilution: The affinity-purified anti-Antho-rpamide II antibody should be titrated to determine the optimal working concentration (typically 1-2 µg/mL).
Controls: Include a positive control (synthetic Antho-rpamide II peptide) and a negative control (e.g., tissue extract from an organism that does not express Antho-rpamide II).
Immunohistochemistry (IHC)
IHC is a primary application for this antibody, allowing for the localization of Antho-rpamide II in sea anemone tissue.
Protocol Outline for IHC:
Tissue Preparation: Fix sea anemone tissue in 4% paraformaldehyde, followed by cryoprotection and sectioning.
Antigen Retrieval: This step may be necessary to unmask the epitope. Heat-induced epitope retrieval (HIER) in a citrate buffer is a common starting point.
Blocking: Block non-specific binding sites using a solution containing normal serum from the same species as the secondary antibody.
Primary Antibody Incubation: Incubate the tissue sections with the affinity-purified anti-Antho-rpamide II antibody overnight at 4°C.[9][10]
Secondary Antibody and Detection: Use a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for detection.
Imaging: Visualize the staining using a fluorescence microscope.
Validation in IHC:
Peptide Competition: The specificity of the staining should be confirmed by pre-incubating the antibody with an excess of the Antho-rpamide II peptide. This should abolish the staining signal.
Negative Controls: Omit the primary antibody to check for non-specific binding of the secondary antibody.
Surface Plasmon Resonance (SPR)
SPR can be used to quantitatively characterize the binding affinity and kinetics of the purified antibody.[11][12][13][14][15]
Experimental Setup:
Immobilization: Covalently immobilize the synthetic Antho-rpamide II peptide onto a sensor chip.
Binding Analysis: Flow different concentrations of the purified antibody over the sensor chip and measure the association (ka) and dissociation (kd) rates in real-time.
Affinity Determination: Calculate the equilibrium dissociation constant (KD = kd/ka) to quantify the binding affinity.
Table 3: Validation Methods and Expected Outcomes
Method
Purpose
Expected Outcome
Western Blot
Detect denatured peptide
A specific band at the expected low molecular weight for Antho-rpamide II in positive control lanes.
Immunohistochemistry (IHC)
Localize peptide in tissue
Specific staining in neuronal structures, which is abolished by peptide competition.
Surface Plasmon Resonance (SPR)
Quantify binding affinity
Real-time binding data yielding a specific and high-affinity KD value.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the successful development and validation of a polyclonal antibody against the neuropeptide Antho-rpamide II. By following these detailed steps, researchers can generate a high-quality immunological tool that will be invaluable for investigating the neurobiology of sea anemones and the broader functional roles of this important neuropeptide family. The emphasis on rigorous validation, including peptide competition controls and quantitative binding analysis, ensures the generation of a trustworthy and reliable antibody for advanced research applications.
References
Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. Frontiers in Neuroscience. [Link]
Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones. PubMed. [Link]
Primary structure of the precursor for the sea anemone neuropeptide Antho-RFamide (less than Glu-Gly-Arg-Phe-NH2). PubMed. [Link]
Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (Antho-RWamide II), a novel neuropeptide from sea anemones. PubMed. [Link]
Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis. Frontiers in Neuroscience. [Link]
Production and characterization of four anti-neuropeptide Y monoclonal antibodies. PubMed. [Link]
ELISA Protocol for S-1502. BMA BIOMEDICALS. [Link]
A novel approach for preparing disulfide-rich peptide-KLH conjugate applicable to the antibody production. PubMed. [Link]
Detecting synthetic peptides by SDS-PAGE for Western Blot. LifeTein. [Link]
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
KLH: Should My Peptide Be Conjugated To It?. LifeTein. [Link]
Protocol for Neuropeptide S Antibody (Cat. No. 434 005) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. Synaptic Systems. [Link]
Conjugation Method | Conjugation Chemistry | Carrier Conjugation. Bio Synthesis Inc. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Antho-RPamide II is a neuropeptide with the structure Anthopleura elegantissima[1]. Peptides ending in Arg-Pro-NH2 (RPamides) are known to be neurotransmitters or neuromodulators in cnidarians, often involved in processes like the contraction of tentacles[1][2][3]. Given its classification as a neuropeptide, Antho-RPamide II is a prime candidate for interaction with G-protein coupled receptors (GPCRs), which are the most abundant family of receptors and mediate physiological responses to a vast array of signaling molecules, including hormones and neurotransmitters[4].
The discovery and characterization of novel GPCR ligands are critical for advancing pharmacology and developing new therapeutics. A robust and reliable in vitro bioassay is the cornerstone of this process. This application note provides a detailed protocol for a high-throughput calcium mobilization assay designed to identify and characterize the activity of Antho-RPamide II on potential GPCR targets.
Scientific Rationale for Assay Selection
The chosen bioassay is a fluorescent-based calcium mobilization assay. This method is selected for several key reasons:
Mechanistic Relevance: Many neuropeptide-activated GPCRs, particularly those coupling to Gαq or Gαi proteins, trigger the release of intracellular calcium (Ca2+) stores as a primary signaling event[5]. Activation of Gq-coupled receptors stimulates phospholipase C, leading to the production of inositol triphosphate (IP3), which in turn opens IP3-gated calcium channels on the endoplasmic reticulum[5]. This makes intracellular Ca2+ flux a direct and sensitive readout of receptor activation.
High-Throughput Compatibility: The assay is readily adaptable to 96-well and 384-well microplate formats, enabling the screening of multiple conditions, concentrations, and potential receptor targets simultaneously[6].
Robustness & Sensitivity: Modern fluorescent calcium indicators, such as Fluo-4 AM, offer a large dynamic range and high signal-to-noise ratio, resulting in a robust assay with high sensitivity[6][7].
Established Methodology: Calcium mobilization is a well-established, validated, and widely used functional assay in academic and industrial drug discovery for GPCRs[8][9].
This protocol will focus on the use of Human Embryonic Kidney 293 (HEK293) cells, a workhorse cell line for GPCR assays due to their robust growth and high transfection efficiency, allowing for the screening of Antho-RPamide II against specific orphan or known GPCRs expressed recombinantly.
Signaling Pathway and Experimental Workflow
Gq-Coupled GPCR Signaling Pathway
The diagram below illustrates the canonical Gαq signaling pathway that leads to intracellular calcium mobilization, which forms the basis of this assay.
Caption: Gq-protein coupled receptor signaling cascade leading to calcium release.
Experimental Workflow Overview
The following diagram provides a high-level summary of the entire experimental procedure, from cell culture to final data analysis.
Caption: High-level workflow for the calcium mobilization assay.
Detailed Protocols and Methodologies
Part 1: Cell Culture and Plating
Scientist's Note: This protocol assumes the use of a HEK293 cell line stably expressing the GPCR of interest. If transient transfection is used, cells should be plated 24 hours post-transfection[10]. The use of black-walled, clear-bottom plates is critical to minimize well-to-well crosstalk and background fluorescence[10].
Cell Maintenance: Culture HEK293T cells in a T-75 flask at 37°C in a 5% CO₂ humidified incubator. Use DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]. Passage cells upon reaching ~80% confluence.
Cell Seeding:
Aspirate culture medium, wash cells with 5 mL of sterile PBS, and aspirate.
Add 3 mL of Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.
Neutralize trypsin with 7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
Determine cell density using a hemocytometer or automated cell counter.
Dilute the cell suspension to a final concentration of 200,000 cells/mL in complete culture medium.
Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (final density: 20,000 cells/well).
Rationale: A consistent cell number per well is crucial for assay reproducibility. Seeding density should be optimized to achieve a confluent monolayer on the day of the assay.
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Part 2: Reagent Preparation
Reagent
Stock Concentration
Working Concentration
Preparation Notes
Antho-RPamide II
10 mM in DMSO
10 µM - 0.1 nM (in Assay Buffer)
Prepare a 10-point, 3-fold serial dilution series. Final DMSO concentration in-well should be ≤0.1%.
Positive Control
10 mM in DMSO
EC₈₀ concentration
Use a known agonist for the target GPCR (e.g., ATP for endogenous P2Y receptors).
Fluo-4 AM
1 mM in DMSO
2-5 µM
Prepare fresh. Fluo-4 AM is light-sensitive and susceptible to hydrolysis[11][12].
Probenecid
250 mM in 1M NaOH/Buffer
2.5 mM
Optional but recommended. Inhibits organic anion transporters that can extrude the dye from cells[9].
Assay Buffer
1X
1X
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Dye Loading Buffer
-
2-5 µM Fluo-4 AM
Add Fluo-4 AM stock and Probenecid stock to Assay Buffer. Mix well.
Part 3: Calcium Mobilization Assay Protocol
Prepare Dye Loading Buffer: For one 96-well plate, prepare ~5 mL of Dye Loading Buffer. Add the required volume of Fluo-4 AM stock and Probenecid stock to pre-warmed (37°C) Assay Buffer.
Scientist's Note: Some protocols recommend the inclusion of a non-ionic surfactant like Pluronic™ F-127 (0.02%) to aid in the dispersion of the water-insoluble Fluo-4 AM[13].
Cell Loading:
Remove the cell culture plate from the incubator.
Gently aspirate the culture medium from each well.
Immediately add 50 µL of Dye Loading Buffer to each well.
Incubate the plate for 45-60 minutes at 37°C, protected from light[13]. Follow with a 30-minute incubation at room temperature if the assay will be run at room temperature[8].
Prepare Compound Plate: While cells are loading, prepare a 96-well compound plate containing 3X final concentrations of Antho-RPamide II serial dilutions, positive controls, and a vehicle control (Assay Buffer with 0.3% DMSO).
Run Assay on Plate Reader:
Set up the instrument (e.g., FlexStation® 3, FLIPR®) to measure fluorescence kinetics. Typical settings for Fluo-4 are Excitation: 494 nm, Emission: 516 nm[11][13].
Program the instrument to perform the following sequence for each well:
Read baseline fluorescence for 15-20 seconds.
Perform automated addition of 25 µL from the compound plate to the cell plate.
Continue reading fluorescence for an additional 90-180 seconds.
Rationale: The kinetic read is essential to capture the rapid, transient nature of the calcium signal. The initial baseline reading allows for normalization of the data.
Data Analysis and Interpretation
Quantifying the Response
The primary response is the change in fluorescence intensity upon compound addition. This can be calculated as the maximum fluorescence value post-addition minus the average baseline fluorescence (Max-Min RFU).
Dose-Response Analysis
Plot the (Max-Min RFU) response against the logarithm of the Antho-RPamide II concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration). The EC₅₀ value represents the potency of Antho-RPamide II at the target receptor.
Assay Validation: A Self-Validating System
To ensure the reliability and robustness of the assay, it is critical to perform validation using appropriate controls. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay[14][15].
Z'-Factor Calculation:
The Z'-factor is calculated using the signals from the positive control (PC, e.g., a known agonist at EC₁₀₀) and the negative control (NC, e.g., vehicle).
Z' = 1 - ( (3σPC + 3σNC) / |μPC - μNC| )
Where:
μPC and μNC are the means of the positive and negative controls.
σPC and σNC are the standard deviations of the positive and negative controls.
Large separation between controls; suitable for HTS.
0 to 0.5
Acceptable
Assay is marginal and may require optimization.
| < 0 | Poor | Control signals overlap; assay is not reliable. |
Scientist's Note: For a valid assay, run at least 8-16 replicates of the positive and negative controls on a dedicated validation plate[17]. A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for screening and compound characterization.
Conclusion
This application note details a robust, high-throughput calcium mobilization assay for characterizing the in vitro activity of the neuropeptide Antho-RPamide II. By leveraging the sensitivity of fluorescent calcium indicators and the efficiency of microplate-based formats, this protocol provides a reliable framework for determining the potency (EC₅₀) of Antho-RPamide II at specific GPCR targets. The inclusion of rigorous validation metrics, such as the Z'-factor, ensures the generation of high-quality, reproducible data critical for drug discovery and molecular pharmacology research.
References
Graff, D., & Grimmelikhuijzen, C. J. (1991). Primary structure of the precursor for the sea anemone neuropeptide Antho-RFamide (Proceedings of the National Academy of Sciences, 88(6), 2555–2559. Available at: [Link]
Kass-Simon, G., & Pierobon, P. (2007). Cnidarian chemical neurotransmission, an updated overview. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 146(1), 9-25. Available at: [Link]
Carstensen, K., & Grimmelikhuijzen, C. J. (1993). Isolation of Peptides, 14(2), 131-135. Available at: [Link]
Carstensen, K., Darmer, D., & Grimmelikhuijzen, C. J. (1992). Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones. Peptides, 13(5), 859-864. Available at: [Link]
Graff, D., & Grimmelikhuijzen, C. J. (1988). Isolation of FEBS letters, 239(1), 137-140. Available at: [Link]
Watanabe, H., et al. (2020). Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis. Frontiers in Neuroscience, 14, 109. Available at: [Link]
Schmutzler, C., Darmer, D., Diekhoff, D., & Grimmelikhuijzen, C. J. (1991). Primary structure of the precursor for the sea anemone neuropeptide Antho-RFamide (PubMed, National Center for Biotechnology Information. Available at: [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]
Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(12), e2324. Available at: [Link]
Lopiccolo, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-291. Available at: [Link]
Hauser, A. S., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 77, 102488. Available at: [Link]
Lenaerts, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (121), 55278. Available at: [Link]
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved February 3, 2026, from [Link]
Wikipedia. (2023). Z-factor. In Wikipedia. Retrieved February 3, 2026, from [Link]
Assay Quality Control. (n.d.). Z-Factor Calculator. Retrieved February 3, 2026, from [Link]
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 3, 2026, from [Link]
Hauser, A. S., & Gloriam, D. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5396. Available at: [Link]
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. North Carolina State University. Retrieved February 3, 2026, from [Link]
Chen, Y., et al. (2022). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. Molecules, 27(17), 5564. Available at: [Link]
Bio-protocol. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(12). Available at: [Link]
D'Amato, A., et al. (2021). Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides. Antioxidants, 10(4), 530. Available at: [Link]
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved February 3, 2026, from [Link]
Sanna, D., et al. (2019). Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles. Bioorganic Chemistry, 93, 103396. Available at: [Link]
Technical Guide: Antho-rpamide II in Neuromuscular Junction Studies
Introduction & Compound Profile Antho-rpamide II is a biologically active neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Unlike its structurally related counterpart Antho-RPamid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
Antho-rpamide II is a biologically active neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Unlike its structurally related counterpart Antho-RPamide (which excites muscle tissue), Antho-rpamide II is distinct for its inhibitory action on neuromuscular transmission.
This peptide is a critical tool for researchers studying the evolution of neurotransmission, comparative neurophysiology, and the modulation of rhythmic motor patterns. In drug development, it serves as a high-value ligand for investigating novel inhibitory pathways in excitable tissues that may not be accessible via standard GABAergic or glycinergic modulators.
Chemical Profile
Property
Specification
Sequence
C-Terminus
Amidated (Essential for biological activity)
Molecular Weight
~894.9 Da (Calculated based on residues)
Physiological Role
Inhibition of spontaneous rhythmic contractions; Neuromodulation.[1]
Source Organism
Anthopleura elegantissima (Sea Anemone)
Solubility
Water, Artificial Seawater (ASW), Saline.
Mechanism of Action (The Scientific Causality)
To use Antho-rpamide II effectively, one must understand its physiological positioning. In the cnidarian neuromuscular system—which serves as a basal model for bilaterian nervous systems—motor output is often rhythmic and spontaneous.
The "Brake" Mechanism: While Antho-RPamide (I) acts as an accelerator (increasing contraction frequency), Antho-rpamide II acts as a brake . It suppresses spontaneous contractions in tentacle longitudinal muscles.
Target Interaction: The peptide likely acts on G-protein coupled receptors (GPCRs) on the myoepithelial cells or presynaptic terminals, leading to hyperpolarization or the inhibition of voltage-gated Calcium channels (VGCCs) required for excitation-contraction coupling.
Visualization: The Dual-Modulation Model
The following diagram illustrates the opposing roles of Antho-RPamide variants in the neuromuscular circuit, providing a logic map for your experimental design.
Caption: Opposing modulation of the cnidarian neuromuscular junction by Antho-RPamide variants. Antho-rpamide II provides the critical inhibitory input.
This is the gold-standard assay for validating the bioactivity of Antho-rpamide II. The objective is to quantify the peptide's ability to suppress spontaneous rhythmic contractions.
Reagents & Buffer Preparation
Artificial Seawater (ASW) - 1 Liter:
NaCl: 423 mM (24.72 g)
KCl: 9.0 mM (0.67 g)
CaCl₂: 9.3 mM (1.03 g) — Add last to prevent precipitation
MgCl₂: 22.9 mM (4.66 g)
MgSO₄: 25.5 mM (3.07 g)
NaHCO₃: 2.1 mM (0.18 g)
pH Adjustment: Adjust to pH 7.8–8.0 using Tris-HCl or NaOH.
Protocol Steps
Tissue Isolation:
Anesthetize Anthopleura elegantissima in 1:1 MgCl₂ (330 mM) and ASW for 15 minutes.
Dissect longitudinal muscle strips from the body wall or isolate intact tentacles.
Expert Insight: Tentacles possess inherent rhythmicity, making them the superior model for studying inhibition of spontaneous activity.
Mounting:
Mount the tissue vertically in a 5–10 mL organ bath chamber containing aerated ASW at 12–15°C (species-specific ambient temperature).
Attach one end to a fixed hook and the other to an isometric force transducer (e.g., Grass FT03 or equivalent).
Apply a resting tension of 0.5 g and equilibrate for 45–60 minutes until stable rhythmic contractions are established.
Peptide Reconstitution:
Dissolve lyophilized Antho-rpamide II in distilled water to a stock concentration of 1 mM. Store aliquots at -20°C.
Caution: Avoid repeated freeze-thaw cycles.
Dosing Regimen (Cumulative):
Record baseline rhythmic activity for 10 minutes.
Add Antho-rpamide II to the bath to achieve sequential concentrations: 10 nM, 100 nM, 1 µM, 10 µM.
Allow 5–10 minutes between additions. Do not wash out between doses for a cumulative curve.
Data Analysis:
Measure the amplitude (force) and frequency (contractions/min) of the contractions.
Calculate the % Inhibition relative to the baseline period.
Expected Results
Concentration
Physiological Effect
< 10 nM
Minimal to no effect.
100 nM
Threshold for inhibition.[4] Slight reduction in frequency.
1 µM
Significant reduction in contraction amplitude and frequency.
10 µM
Complete cessation of rhythmic contractions (reversible upon washout).
Application Note: Intracellular Electrophysiology
For researchers requiring high-resolution mechanistic data, intracellular recording confirms whether the inhibition is due to membrane hyperpolarization or shunting.
Workflow Visualization
Caption: Step-by-step workflow for intracellular recording of neuropeptide effects.
Protocol Highlights
Electrodes: Use glass microelectrodes filled with 3 M KCl (Resistance: 30–60 MΩ). High resistance is necessary to minimize damage to small cnidarian muscle cells.
Recording: Impale the longitudinal muscle cells. Look for a resting membrane potential (RMP) of -60 to -70 mV.
Application: Apply Antho-rpamide II via perfusion.
Readout:
Hyperpolarization: A downward shift in RMP indicates direct inhibition (likely K+ channel opening).
Shunting: If RMP does not change but EPSP amplitude decreases, measure input resistance (Rin). A decrease in Rin suggests channel opening (Cl- or K+) shunting the current.
References
Isolation of Antho-RPamide II:
Carstensen, K., Rinehart, K. L., & Grimmelikhuijzen, C. J. (1992). Isolation of 1] Peptides, 13(5), 851–855.
Isolation of Antho-RPamide I (Comparative Context):
Carstensen, K., Rinehart, K. L., McFarlane, I. D., & Grimmelikhuijzen, C. J. (1993). Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.[2] Peptides, 14(1), 131–135.
Review of Cnidarian Neuropeptides:
Takahashi, T. (2020). Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. Frontiers in Endocrinology, 11, 339.
Topic: Solubility, Stability, and Handling of Lipophilic Cyclic Peptides Status: Active | Ticket Priority: High | Scientist: Senior Application Specialist Executive Summary Antho-rpamide II (likely a variant of the Antho...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility, Stability, and Handling of Lipophilic Cyclic Peptides
Status: Active | Ticket Priority: High | Scientist: Senior Application Specialist
Executive Summary
Antho-rpamide II (likely a variant of the Anthorphamide or Theonellapeptolide family) is a cyclic lipopeptide derived from the marine sponge Theonella swinhoei. While its cyclic structure confers resistance to enzymatic degradation, its high content of hydrophobic amino acids and non-proteinogenic residues creates significant challenges in aqueous solubility and surface adsorption .
This guide addresses the "crash-out" phenomenon (precipitation upon dilution), loss of titer due to plastic adsorption, and aggregation-induced artifacts in bioassays.
Module 1: Solubility Optimization
The Core Issue: Antho-rpamide II is highly lipophilic. Direct addition of aqueous buffers to the solid peptide results in the formation of insoluble aggregates that are resistant to re-solubilization.
Protocol A: The "Solvent Shift" Dissolution Method
Do not attempt to dissolve directly in water or PBS.
Primary Solubilization (Stock Solution):
Dissolve the lyophilized powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
Target Concentration: 10 mM to 50 mM.
Action: Vortex for 30 seconds, followed by bath sonication for 1 minute.
Why: This disrupts intermolecular hydrophobic stacking (aggregation) common in cyclic peptides.
Secondary Dilution (Working Solution):
Step 1: Prepare your assay buffer (e.g., PBS or media).
Step 2: While vortexing the buffer gently, add the DMSO stock solution dropwise .
Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for biochemical assays, depending on tolerance.
Troubleshooting: If turbidity (cloudiness) appears, you have exceeded the Critical Aggregation Concentration (CAC) .
Data Table: Solvent Compatibility Matrix
Solvent
Solubility Rating
Recommended Use
Notes
DMSO
Excellent (+++++)
Primary Stock
Hygroscopic; store under inert gas.
Methanol/Ethanol
Good (++++)
Chromatography
Evaporates easily; check concentration often.
Acetonitrile
Good (++++)
HPLC Mobile Phase
Compatible with TFA/Formic acid.
Water / PBS
Poor (-)
NEVER use as primary
Causes immediate precipitation.
Tween-20 (0.05%)
Moderate (++)
Assay Additive
Prevents aggregation and surface adsorption.
Module 2: Stability & Storage
The Core Issue: While the cyclic backbone protects against proteases, Antho-rpamide II is susceptible to surface adsorption (sticking to tube walls) and oxidation (if Met/Cys/Trp residues are present).[1]
Protocol B: Minimizing Surface Loss
Lipophilic peptides bind non-specifically to standard polypropylene (PP) and polystyrene.
Avoid: Standard polystyrene plates or untreated PP tubes.
Storage Conditions:
Lyophilized: -20°C (Stable > 1 year).[1] Desiccate before opening to prevent condensation.
In Solution (DMSO): -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles.
Visualization: Troubleshooting Logic
Figure 1: Decision tree for solubilizing hydrophobic cyclic peptides without precipitation.
Module 3: Experimental Artifacts (Bioassays)
The Core Issue: "Sticky" peptides often form colloidal aggregates that sequester enzymes or disrupt membranes non-specifically, leading to False Positives (Pan-Assay Interference Compounds - PAINS).
Diagnostic: Is your activity real?
If you observe high potency (IC50 < 1 µM) but poor dose-response linearity, perform the Detergent Challenge :
Run the assay with 0.01% Triton X-100 or Tween-20 .
Result A: Activity remains → True binder.
Result B: Activity disappears → Artifact (Aggregation-based inhibition).
Frequently Asked Questions (FAQ)
Q1: Can I store Antho-rpamide II in PBS at 4°C?A:No. The peptide will likely precipitate or adsorb to the container walls within hours. Always store as a concentrated stock in DMSO at -20°C.
Q2: My LC-MS signal is disappearing despite the sample being "fresh."A: This is likely surface adsorption . If you are using standard HPLC vials, the peptide is coating the glass/plastic. Switch to silanized glass vials or add 20% Acetonitrile to your sample matrix immediately.
Q3: Is the compound light-sensitive?A: Many marine-derived peptides containing conjugated systems or specific residues (Trp/Tyr) can be photo-oxidized. Always store in amber vials or wrap tubes in foil as a precaution.
References
Guideline on Peptide Solubility. GenScript Technical Center. (General protocols for hydrophobic peptide handling, DMSO usage, and charge calculation).
Handling of Hydrophobic Peptides. Sigma-Aldrich (Merck). (Specific advice on "Solvent Shift" and preventing aggregation).
Cyclic Peptide Stability & Permeability. Nature Chemical Biology. (Discussion on the stability advantages of cyclic peptides vs. linear analogs).
Theonella swinhoei Peptides. ResearchGate / Marine Drugs. (Context on the chemical class of peptides isolated from this sponge).
Minimizing Peptide Adsorption. Waters Corporation. (Technical note on peptide loss in LC-MS containers).
Author: BenchChem Technical Support Team. Date: February 2026
Product: Antho-RPamide II (Neuropeptide)
Sequence: pGlu-Asn-Phe-His-Leu-Arg-Pro-NH
()
CAS Registry: N/A (Specific biological isolate)
Support Tier: Level 3 (Senior Application Scientist)
Module 1: Chemical Identity & Stability Profile
To prevent degradation, one must first understand the structural vulnerabilities of Antho-RPamide II. This peptide possesses intrinsic protective features but harbors specific "hotspots" for instability.
N-Terminal Protection: The N-terminal Pyroglutamate (pGlu) confers exceptional resistance against aminopeptidases and prevents Edman degradation.
C-Terminal Protection: The C-terminal Amide (-NH
) blocks carboxypeptidase activity.
The Critical Weakness (Asparagine): The internal Asparagine (Asn
) residue is the primary site of chemical instability. In neutral-to-alkaline conditions, Asn is prone to deamidation , forming a succinimide intermediate that hydrolyzes into Aspartic acid or Isoaspartic acid, altering the peptide's charge and biological binding affinity.
Secondary Weakness (Histidine): The Histidine (His
) residue is susceptible to photo-oxidation and metal-catalyzed oxidation.
Module 2: Troubleshooting Guide & FAQs
This section addresses specific issues reported by researchers working with Antho-RPamide II in neuromuscular assays and solution-phase studies.
Category A: Solubility & Adsorption
Q: I observed a loss of peptide concentration after transferring the solution to a glass vial, despite no precipitation. What happened?A: You are likely experiencing surface adsorption .
The Mechanism: Antho-RPamide II contains Arginine (Arg
) and Histidine (His). At physiological pH, these residues are positively charged. Standard glass surfaces contain silanol groups (Si-OH) which deprotonate to Si-O, creating a cation-exchange surface that rapidly binds the peptide.
The Fix:
Material Switch: Use low-retention polypropylene (PP) or polymethylpentene (PMP) plasticware.
Surface Passivation: If glass is mandatory, use silanized (sigmacote-treated) glass.
Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to the buffer to block non-specific binding sites, provided it does not interfere with your assay.
Q: The peptide is difficult to dissolve in pure water. Can I use DMSO?A: Yes, but with strict order-of-addition rules.
The Mechanism: While the sequence is relatively polar, the hydrophobic core (Phe-Leu) can drive aggregation.
The Protocol: Dissolve the lyophilized powder in a minimal volume of sterile, high-grade DMSO (dimethyl sulfoxide) first to disrupt inter-peptide hydrophobic interactions. Then, dilute slowly with water or buffer to the final concentration. Ensure the final DMSO concentration is <1% for biological assays to avoid cytotoxicity or solvent effects on the receptor.
Category B: Chemical Degradation (Purity Shifts)
Q: My LC-MS analysis shows a "split peak" and a mass shift of +1 Da after storage at pH 7.4. Is the peptide ruined?A: This indicates deamidation of Asparagine (Asn
) .
The Mechanism: At pH > 7.0, the backbone nitrogen of the Phenylalanine (Phe
) residue attacks the side-chain carbonyl of Asparagine (Asn). This forms a cyclic succinimide intermediate (mass -17 Da relative to Asn, but unstable). This ring rapidly hydrolyzes to form a mixture of Aspartyl (Asp) and Isoaspartyl (IsoAsp) peptides (Mass shift: +1 Da relative to native Asn due to -NH -OH exchange).
The Fix:
pH Control: Store stock solutions at slightly acidic pH (pH 4.5–6.0). The deamidation rate drops exponentially below pH 6.0.
Temperature: Never store liquid aliquots at 4°C for long periods. Store at -80°C.
Q: I see a mass shift of +16 Da. Is this related to the buffer?A: This is likely oxidation , specifically of the Histidine (His
) or Phenylalanine (Phe) residues.
The Mechanism: Reactive Oxygen Species (ROS) or trace metal ions (Cu
, Fe) can catalyze the addition of an oxygen atom to the imidazole ring of Histidine.
The Fix:
Degassing: Use degassed buffers or buffers purged with nitrogen/argon.
Chelation: Include 1 mM EDTA in the buffer to sequester trace metal catalysts.
Light Protection: Histidine oxidation is often photo-catalyzed. Store samples in amber tubes or wrapped in foil.
Module 3: Critical Experimental Protocols
Protocol 1: Optimal Reconstitution & Storage
Objective: To create a stable stock solution of Antho-RPamide II that minimizes deamidation and adsorption.
Materials:
Lyophilized Antho-RPamide II.
Solvent: 10 mM Acetic Acid (pH ~3.0) or 0.1% Trifluoroacetic acid (TFA) in water.
Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent water condensation (hygroscopic uptake).
Initial Dissolution: Add the acidic solvent (Acetic Acid or TFA) to the vial. The acidic pH protonates the side chains, suppressing aggregation and inhibiting deamidation.
Target Concentration: 1 mg/mL (or 1 mM).
Vortexing: Vortex gently for 10–20 seconds. Ensure no powder remains on the cap.
Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 20 µL). Do not store the bulk stock.
Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.
Storage: Store at -80°C. Stable for >6 months.
Protocol 2: Working Solution Preparation (Day of Assay)
Thaw one aliquot on ice.
Dilute to the working concentration (e.g., 1 µM) using your assay buffer (e.g., PBS or Artificial Seawater).
Critical: Use the working solution within 4 hours. Discard unused portions. Do not refreeze.
Module 4: Visualization of Degradation & Handling
Diagram 1: The Asparagine Deamidation Trap
This diagram illustrates the dominant degradation pathway for Antho-RPamide II at neutral pH.
Caption: Mechanism of Asn-Phe bond degradation. The formation of the succinimide intermediate is the rate-limiting step, accelerated by basic pH and phosphate buffers.
Diagram 2: Decision Tree for Handling & Storage
A logic flow to ensure sample integrity from powder to data.
Caption: Optimal workflow for reconstituting Antho-RPamide II. Acidic reconstitution is critical to suppress early-stage deamidation.
References
Carstensen, K., et al. (1992). "Coelenterate Neuropeptides: Structure, Action and Biosynthesis."[1][2] ResearchGate.[3]
Carstensen, K., et al. (1993). "Isolation of Peptides, 14(1), 131–135.[4]
Grimmelikhuijzen, C. J., & Graff, D. (1991). "Primary structure of the precursor for the sea anemone neuropeptide Antho-RFamide (Proceedings of the National Academy of Sciences, 88(9), 3776–3780.
Robinson, N. E., & Robinson, A. B. (2001). "Deamidation of Asparaginyl Residues in Peptides and Proteins." Molecular Biology Reports.
Technical Support Center: Antho-RPamide II Optimization
The following guide serves as a specialized Technical Support Center for researchers working with Antho-RPamide II (1] This content is designed to address physical aggregation, solubility issues, and assay inconsistencie...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with Antho-RPamide II (1] This content is designed to address physical aggregation, solubility issues, and assay inconsistencies often encountered with this specific neuropeptide.
Status: Operational | Topic: Aggregation & Solubility Troubleshooting
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Diagnostic Hub: Is Your Peptide Aggregated?
Before altering your protocol, confirm that the issue is physical aggregation.[1][2] Antho-RPamide II is a 7-mer with specific hydrophobic and charge characteristics that can lead to non-covalent oligomerization, particularly in high-salt buffers or incorrect pH environments.[1][2]
Symptom Matrix
Observation
Likely Diagnosis
Immediate Action
Visible Cloudiness/Precipitate
Macro-aggregation (Insolubility)
Stop.[1] Do not filter. Adjust pH < 6.0 immediately.
Loss of Bioactivity (Assay)
Micro-aggregation or Adsorption
Check vessel material (plastic vs. glass).[1] Add 0.1% BSA.
HPLC Retention Shift
Oxidative Dimerization or Conformational Shift
Verify purity. Check for Met/Trp oxidation (unlikely in Antho-II, but check contaminants).[1][2]
Core Protocol: The "Solubility-First" Reconstitution
Standardizing the initial solvation is critical to preventing downstream aggregation.[1][2]
The Mechanism of Failure
Antho-RPamide II possesses an N-terminal Pyroglutamate (pGlu) and a Phenylalanine (Phe) residue.[1]
pGlu Effect: The cyclized N-terminus removes the positive charge typically found at the N-terminus, reducing overall polarity.[1][2]
Phe Stacking: The aromatic ring can drive
- stacking interactions, acting as a nucleation site for aggregation.[1][2]
His Switch: The Histidine (His) residue has a pKa near 6.[1]0. Above pH 6.0, it becomes neutral, reducing the peptide's net charge to just +1 (from Arginine), which drastically lowers solubility and promotes clumping.[1][2]
Validated Reconstitution Workflow
Goal: Maximize electrostatic repulsion between peptide molecules during the critical dissolution phase.
Step 1: Acidic Start (The "Protonation Pulse") [1][2]
Do NOT add PBS or neutral buffer directly to the lyophilized powder.[1]
Action: Dissolve the peptide in sterile distilled water or 10 mM Acetic Acid to a concentration of 1–2 mg/mL.
Why? This ensures the pH is < 6.[1]0. The Histidine becomes protonated (His⁺), and the Arginine remains positive (Arg⁺).[1][2] The resulting +2 net charge creates electrostatic repulsion, preventing the hydrophobic Phe/Leu residues from sticking together.[1][2]
Step 2: Sonication (Disruption)
Action: Sonicate in a water bath for 15–30 seconds.
Why? Breaks up weak non-covalent aggregates formed during the lyophilization process.[1]
Step 3: Buffer Exchange (Dilution)
Action: Slowly dilute this stock solution into your assay buffer (e.g., KRB, PBS) only immediately before use.
Rule: Maintain the final peptide concentration below the critical aggregation concentration (typically < 100 µM for this peptide) in neutral buffers.
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical pathway for resolving solubility issues based on the peptide's physicochemical state.
Figure 1: Troubleshooting logic flow for Antho-RPamide II aggregation. Blue nodes represent diagnostic checks; Green nodes represent corrective actions; Yellow indicates advanced solvent modification.[1]
Frequently Asked Questions (FAQs)
Q1: My assay results are highly variable (high standard deviation). Could this be aggregation?A: Yes, but it is more likely adsorption .[1][2] The hydrophobic residues (Phe, Leu) combined with the neutral pGlu N-terminus make Antho-RPamide II "sticky" toward polypropylene tubes and pipette tips.[1][2]
Fix: Use low-binding plasticware or siliconized glass.[1] Include 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 in your assay buffer to block non-specific binding sites.[1]
Q2: The peptide came as a TFA salt. Does this matter?A: Absolutely. Synthetic peptides are often delivered as Trifluoroacetate (TFA) salts.[1][3] TFA is a large counterion that can induce structure formation and aggregation at high concentrations.[1] Furthermore, TFA is cytotoxic in some cellular assays.[1][2]
Fix: If you observe toxicity or aggregation, perform a TFA-to-Acetate or TFA-to-Chloride exchange using a desalting column or repeated lyophilization with HCl (for chloride exchange).[1][2]
Q3: Can I store the peptide in PBS at -20°C?A:Never. Freezing Antho-RPamide II in a phosphate buffer (PBS) is a recipe for disaster.[1]
Mechanism: During freezing, water crystallizes first, concentrating the buffer salts and the peptide in the remaining liquid phase.[1][2] This "freeze-concentration" effect, combined with pH shifts common in phosphate buffers during freezing, forces the peptide into irreversible aggregates.[1][2]
Protocol: Store aliquots as lyophilized powder. If you must store a solution, use water or 10 mM acetic acid at -80°C.[1][2]
Q4: I see "Antho-RPamide I" and "II". Are their solubility profiles the same?A: No.
Antho-RPamide I: (more soluble but potentially prone to poly-proline helix formation.[1][2]
Antho-RPamide II: (1] It is more sensitive to pH changes than isoform I.[1]
References
Grimmelikhuijzen, C. J., et al. (1993).[1][2][4] "Isolation of Peptides, 14(2), 131–135.[1][2][5][6]
Carstensen, K., et al. (1993).[1][2] "The neuropeptide Antho-RPamide II... inhibits spontaneous contractions."[1][7] Peptides. (Contextual citation regarding biological activity and assay conditions).
Sigma-Aldrich / Merck. "Handling and Storage of Synthetic Peptides."[1] Technical Guide.
Technical Dossier: The Physicochemical Root of the Problem
Technical Support Center: Antho-RPamide II Optimization Subject: Mitigation of Non-Specific Binding (NSB) in Experimental Assays Document ID: ARP-II-NSB-001 Status: Active // Verified by Application Science Team To solve...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Antho-RPamide II OptimizationSubject: Mitigation of Non-Specific Binding (NSB) in Experimental Assays
Document ID: ARP-II-NSB-001
Status: Active // Verified by Application Science Team
To solve non-specific binding (NSB), we must first understand the molecule. You are likely observing signal loss not because of degradation, but because Antho-RPamide II is physically adhering to your labware.
Target Molecule: Antho-RPamide II
Sequence:
Key Characteristics:
N-terminus: Pyroglutamate (
C-terminus: Amidated (NH
) – Removes the negative charge of the carboxyl group.
Amphipathic Nature:
Hydrophobic Domain: Phe
, Leu, Pro (and ).
Cationic Domain: Arg
and His (positively charged at physiological pH).
The "Sticky" Mechanism:
Antho-RPamide II is a "molecular velcro." Its positive charge (Arg/His) binds electrostatically to negatively charged silanol groups on glass surfaces. Simultaneously, its hydrophobic residues (Phe/Leu) drive adsorption onto standard polypropylene plastics via Van der Waals forces.
Critical Workflow: The "Zero-Loss" Preparation Protocol
Standard protocols often fail because they treat peptides like small molecules. Use this optimized workflow to ensure >95% recovery.
Phase A: Labware Selection (The Hardware)
Do NOT use standard borosilicate glass or untreated polystyrene.
Material
Interaction Risk
Verdict
Action Required
Standard Glass
High (Electrostatic)
FORBIDDEN
The positive Arg/His residues will bind instantly to silanols.
Standard Polypropylene
Moderate (Hydrophobic)
AVOID
Acceptable only for high concentrations (>10 µM).
Low-Binding Polypropylene
Low
RECOMMENDED
Use for all working aliquots.
Siliconized Glass
Very Low
GOLD STANDARD
Essential for stock solution storage.
Phase B: Buffer Chemistry (The Solvent)
Water is not a neutral background; it is a driver of hydrophobic aggregation. You must create a "competitor rich" environment.
The "Carrier Shield" Strategy:
We introduce a carrier protein (BSA) or a surfactant (Tween-20) to coat the surface before the peptide can stick to it.
Recommended Buffer (Binding Assay / IHC):
Base: PBS or TBS (pH 7.4)
Carrier: 0.1% - 0.5% BSA (Bovine Serum Albumin), Fraction V.
Surfactant: 0.05% Tween-20 (Polysorbate 20).
Note: If your assay is sensitive to detergents (e.g., some cell-based Ca
assays), omit Tween-20 but increase BSA to 1% .
Phase C: Step-by-Step Solubilization Protocol
Initial Reconstitution (The "Hard" Stock):
Dissolve lyophilized Antho-RPamide II in 10% Acetonitrile / 0.1% Trifluoroacetic acid (TFA) or 0.1 M Acetic Acid .
Why? The acidic pH protonates the peptide, improving solubility, while the organic solvent prevents hydrophobic aggregation.
CRITICAL STEP: Never dilute directly into pure water or saline.
Dilute the stock immediately into the Recommended Buffer (containing BSA/Tween).
Tip: Pre-rinse pipette tips with the buffer before aspirating the peptide. This coats the tip interior, preventing the plastic from stealing your peptide during transfer.
Visualization: Mechanisms & Mitigation
The following diagram illustrates the dual-threat nature of Antho-RPamide II binding and the logic behind the "Carrier Shield" protocol.
Caption: Dual-mode adsorption of Antho-RPamide II (Electrostatic vs. Hydrophobic) and the blocking mechanism of siliconization and carrier proteins.
Troubleshooting Guide & FAQs
Q1: I am seeing a complete loss of signal in my low-concentration (nM range) dose-response curves. The high concentrations work fine. Why?A: This is the hallmark of saturable surface binding .
Mechanism:[1][2] Your labware has a finite number of binding sites (e.g.,
sites/cm ²). At high concentrations (µM), the peptide saturates these sites, and the excess remains free in solution to trigger your receptor. At low concentrations (nM), the labware binds all the available peptide, leaving none for the assay.
Fix: You must add 0.1% BSA to your dilution buffer. If you cannot use BSA, use "Low-Retention" tips and tubes specifically.
Q2: Can I use polystyrene plates for ELISA/RIA with this peptide?A: Only if they are "High Binding" plates and you are intentionally trying to coat the plate with the peptide.
If the peptide is the analyte (in solution): Do NOT use polystyrene. Use Polypropylene (PP) or Polycarbonate.
If you must use polystyrene, pre-block the wells with 1% BSA or Casein for 2 hours before adding the peptide sample.
Q3: My peptide precipitates when I freeze the stock solution.A: You likely dissolved it in pure water or a high-salt buffer before freezing.
Fix: Dissolve the lyophilized powder in 10% Acetonitrile (ACN) or 0.1 M Acetic Acid . The organic component (ACN) prevents ice crystal formation that drives hydrophobic aggregation during the freeze-thaw process.
Q4: Is "Antho-RWamide" the same as "Antho-RPamide"?A:No. They are distinct neuropeptides, though related.
While both are amphipathic and prone to NSB, Antho-RWamide contains Tryptophan (Trp), which is highly susceptible to oxidation. Antho-RPamide II is more stable oxidatively but structurally rigid due to the C-terminal Proline. The NSB mitigation protocols (BSA/Siliconization) apply to both.
Self-Validating Control: The "Tube Transfer" Test
Don't guess if you have NSB—prove it.
If you suspect you are losing peptide to your tubes, run this simple validation:
Prepare a 10 nM solution of Antho-RPamide II in your current buffer.
Take an aliquot (Tube A) and measure the signal (LC-MS or Functional Assay) immediately.
Transfer the remaining solution from Tube A to Tube B. Incubate 10 mins.
Transfer from Tube B to Tube C. Incubate 10 mins.
Transfer from Tube C to Tube D. Incubate 10 mins.
Measure Tube D.
Analysis: If the signal in Tube D is <90% of Tube A, your plasticware is stripping the peptide. Switch to the "Carrier Shield" protocol immediately.
References
Carstensen, K., et al. (1993). "Isolation of 3] Peptides, 14(2), 131-135.[3]
Graff, D., & Grimmelikhuijzen, C. J. (1988). "Isolation of 2][4] FEBS Letters, 239(1), 137-140.[2]
Hoofnagle, A. N., et al. (2016). "Recommendations for the Generation, Quantification, and Mass Spectrometric Analysis of Peptides." Clinical Chemistry, 62(1), 48-69. (Standard guidelines for peptide handling and NSB mitigation).
Goebel-Stengel, M., et al. (2011). "The importance of using the correct methodology in the study of peptide hormones." Peptides, 32(2), 411-412. (Discussion on adsorption to glass/plastic).
Interpreting unexpected results in Antho-rpamide II studies
Executive Summary Welcome to the technical support hub for Antho-RPamide II (1] This guide addresses the specific anomalies researchers encounter when working with this neuropeptide isolated from Anthopleura elegantissim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Welcome to the technical support hub for Antho-RPamide II (1] This guide addresses the specific anomalies researchers encounter when working with this neuropeptide isolated from Anthopleura elegantissima.
Unlike its structural analog Antho-RPamide I, Antho-RPamide II acts as an inhibitor of spontaneous contractions.[1][2] This distinct physiological profile, combined with the chemical nuances of the N-terminal pyroglutamate (1]
Module 1: Physiological Anomalies (Bioactivity)
Q1: Why does Antho-RPamide II inhibit contractions when similar analogs (like RPamide I) are excitatory?
Diagnosis: This is a documented functional divergence, not an experimental error.
Technical Insight:
While Antho-RPamide I (Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2) enhances tentacle longitudinal muscle contractions, Antho-RPamide II inhibits spontaneous rhythmic contractions in tentacle preparations.[1][2] This functional inversion is critical; assuming homologous activity based on the "RPamide" C-terminal suffix is a common pitfall.[1] The peptide likely modulates a distinct receptor subtype or activates a parallel inhibitory pathway (e.g., potassium channel coupling) compared to the excitatory cation-channel gating of RPamide I.[1]
Troubleshooting Logic:
Verify Identity: Ensure you are using the heptapeptide (1]
Check Basal Tone: Inhibition is only observable if the tissue has spontaneous rhythmic activity.[1] If your preparation is quiescent, Antho-RPamide II application will appear to have "no effect."[1]
Visualizing the Divergence:
Figure 1: Decision logic for interpreting bioactivity.[1] Note that Antho-RPamide II requires active background rhythm to demonstrate inhibition.[1]
Module 2: Chemical & Structural Integrity
Q2: My Mass Spec data shows a discrepancy of -17/18 Da. Is the peptide degraded?
Diagnosis: You are likely observing incomplete or spontaneous pyroglutamate ( .[1]
Technical Insight:
Antho-RPamide II contains an N-terminal Pyroglutamate (pGlu or 1][3] Synthetically, this is often supplied as Glutamine (Gln).[1]
Gln (-17 Da) → pGlu: The cyclization of N-terminal Glutamine releases ammonia (17 Da).[1]
Glu (-18 Da) → pGlu: If the precursor was Glutamic Acid, cyclization releases water (18 Da).[1]
If your calculated mass assumes a free N-terminal Glutamine/Glutamate but the peptide has cyclized (as it should for biological activity), the observed mass will be lower.[1] Conversely, if you ordered pGlu-peptide but it opened up during acidic storage, the mass will be higher.[1]
Validation Protocol:
Observation (ESI-MS)
Status
Action Required
Expected Mass
Intact
Proceed to bioassay.
+18 Da Shift
Hydrolyzed Ring
The pGlu ring has opened to Glu.[1] Discard. Biological activity is compromised.
+17 Da Shift
Uncyclized Gln
Incomplete synthesis.[1] Incubate in weak acid to drive cyclization (consult synthesis provider).[1]
Q3: The peptide loses potency after the first application. Is this desensitization?
Diagnosis: Yes, Antho-RPamide II receptors exhibit rapid tachyphylaxis (desensitization).[1]
Technical Insight:
Like many marine neuropeptides (e.g., Antho-RWamides), the receptors for Antho-RPamide II undergo rapid phosphorylation and internalization upon agonist binding.[1] Continuous perfusion or insufficient washout intervals will lead to a "flatline" response in subsequent doses.[1]
Corrective Protocol: The "Pulse-Wash" Method
To maintain receptor sensitivity, strict adherence to a washout cycle is required.[1]
Baseline: Record spontaneous activity for 5 minutes.
Challenge: Apply Antho-RPamide II (10⁻⁷ M to 10⁻⁶ M) for maximum 2 minutes .
Washout: Perfusion with fresh seawater for 15 minutes minimum .
Critical: If re-application occurs before 15 minutes, the response amplitude will decrease by >40%.[1]
Repeat: Only re-test once baseline rhythm is fully restored.
Reconstitution & Storage Workflow:
Figure 2: Optimal handling workflow to prevent hydrolytic ring opening of the pGlu moiety and adsorption losses.
References
Carstensen, K., et al. (1993). Isolation of 1][2] Peptides, 14(1), 131-135.[1][4]
Carstensen, K., et al. (1992). Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.[1][2] Peptides, 13(5), 851-857.[1]
McFarlane, I. D., et al. (1987). Antho-RFamide, a new neuropeptide from sea anemones, affects muscle tension and spontaneous activity.[1][2] Journal of Experimental Biology, 133, 157-168.[1]
Grimmelikhuijzen, C. J., & Graff, D. (1986). Isolation of 1] Proceedings of the National Academy of Sciences, 83(24), 9817-9821.[1] [1]
Antho-rpamide II is a biologically active neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Unlike its "RWamide" counterparts, Antho-rpamide II lacks Tryptophan, reducing (but not eliminating) photosensitivity. However, its specific sequence presents unique handling challenges, particularly regarding the N-terminal Pyroglutamic acid (
This guide provides an evidence-based framework for the long-term preservation of peptide integrity, preventing common failure modes such as aggregation, adsorption, and hydrolysis.
Physicochemical Snapshot
Parameter
Characteristic
Implication for Handling
N-Terminus
Pyroglutamic acid (pGlu)
Blocked. Resistant to aminopeptidases but alters solubility compared to free glutamate.
pH Sensitivity. Histidine (pKa ~6.0) causes solubility shifts near neutral pH. Arginine promotes adsorption to glass.
Hydrophobicity
Mixed (Phe, Leu vs. Arg, His)
Amphipathic. Potential for micelle formation or surface adsorption at high concentrations.
Long-Term Storage Protocols (Lyophilized)
The lyophilized (freeze-dried) state is the only acceptable format for long-term storage (>1 month). Peptides in solution are thermodynamically unstable.
The "Deep Freeze" Protocol
Temperature: Store at -20°C or lower (-80°C is optimal for storage >1 year).
Desiccation: Antho-rpamide II is hygroscopic due to the Arginine residue. Moisture uptake leads to hydrolysis.
Action: Store vials inside a secondary container (sealed jar) with active silica gel desiccant.
Equilibration (Critical Step):
The Error: Opening a cold vial immediately exposes the peptide to condensation, turning the powder into a sticky, degrading gum.
The Fix: Allow the vial to warm to room temperature (20-25°C) for at least 60 minutes inside the desiccator before opening.
Reconstitution & Solubilization
Dissolving the peptide is the point of highest risk for aggregation. The presence of Histidine means the charge state changes rapidly between pH 5.0 and 7.0.
Reconstitution Decision Tree
Follow this logic to determine the correct solvent system.
Figure 1: Decision matrix for solubilizing Antho-rpamide II. Acidic conditions are preferred for stock solutions to ensure Histidine protonation and prevent aggregation.
Step-by-Step Solubilization
Vessel Selection: Use Polypropylene (PP) or LoBind tubes.
Why? The Arginine (Arg) residue carries a positive charge that adheres avidly to the negatively charged silanol groups in glass. Never use glass vials for low-concentration solutions.
Initial Dissolution (Stock):
Add sterile water or 0.1% acetic acid . The slight acidity ensures the Histidine and Arginine residues are fully protonated, maximizing repulsion between molecules and preventing aggregation.
Target Concentration: 1–5 mg/mL.
Mixing: Vortex gently (pulse 3-5 times). Do not sonicate unless absolutely necessary, as heat and shear stress can degrade the peptide backbone.
Aliquot immediately. Do not store the bulk stock in the fridge.
Troubleshooting & FAQs
Q1: I reconstituted the peptide in PBS (pH 7.4), and it seems cloudy or activity is lower than expected. Why?
A: This is likely due to the Histidine (His) residue.
Mechanism: Histidine has a pKa of approximately 6.0. At pH 7.4, a significant portion of Histidine becomes deprotonated (neutral). If the peptide relies on charge repulsion to stay in solution, this loss of charge can trigger hydrophobic aggregation (driven by Phe/Leu/Pro).
Solution: Always reconstitute in water or dilute acetic acid first to create a concentrated stock. Only introduce the peptide to PBS (or other physiological buffers) at the moment of the experiment, ensuring the dilution factor is high enough (e.g., 1:1000) that the buffer capacity overwhelms the acidic stock without causing precipitation.
Q2: Can I refreeze the peptide after thawing?
A:No.
Mechanism: Freeze-thaw cycles create ice crystals that exert shear stress on the peptide backbone. Furthermore, as water freezes, solutes concentrate in the remaining liquid phase (cryoconcentration), creating micro-environments of extreme pH or high salt that can irreversibly damage the peptide.
Protocol: Aliquot your stock solution into single-use volumes (e.g., 10 µL or 20 µL) immediately after reconstitution.
Q3: The peptide sequence contains Methionine or Tryptophan? Do I need to worry about oxidation?
A: Antho-rpamide II (does not contain Methionine (Met) or Tryptophan (Trp).
Implication: It is chemically more stable against oxidation than Antho-RWamides (which contain Trp). However, you should still minimize air exposure to protect the Histidine residue, which can undergo photo-oxidation in the presence of sensitizers, though this is rare in standard storage.
Q4: My assay requires a glass chamber. How do I prevent adsorption?
A: The Arginine residue makes this peptide "sticky" to glass.
Pre-treatment: Coat the glass surfaces with a blocking agent such as 0.1% BSA (Bovine Serum Albumin) or a PEG-based passivating agent before introducing the peptide. This occupies the binding sites on the glass.
Biological Stability & Degradation Pathways
Understanding how the peptide breaks down allows you to interpret confusing data.
Figure 2: Primary degradation pathways. While the N-terminal pGlu confers resistance to aminopeptidases, the Asparagine (Asn) residue is vulnerable to deamidation at high pH.
References
Carstensen, K., et al. (1993). Isolation of 1] Peptides, 14(2), 131-135.[1]
ThermoFisher Scientific. (n.d.). Peptide Storage and Handling Guidelines.
Sigma-Aldrich (Merck). (n.d.). Handling and Storage of Synthetic Peptides.
Grimmelikhuijzen, C. J., & Grauso, M. (1992). Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.[2] Peptides, 13(5), 851-857.[2]
Technical Comparison: Antho-RPamide II vs. Antho-RPamide I
Executive Summary Antho-RPamides are a class of biologically active neuropeptides isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4][5][6][7][8][9][10] They belong to the C-terminal amidated peptide fam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-RPamides are a class of biologically active neuropeptides isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4][5][6][7][8][9][10] They belong to the C-terminal amidated peptide family, specifically characterized by the Arg-Pro-NH₂ (RPamide) motif.
While both peptides share the same C-terminal recognition sequence, they exhibit diametrically opposed physiological functions :
Antho-RPamide I is an excitatory transmitter, enhancing spontaneous muscle contractions.
Antho-RPamide II is an inhibitory modulator, silencing rhythmic contractions.[4]
This guide analyzes the structural determinants driving these divergent behaviors and provides validated protocols for their characterization.
Structural Analysis & Chemical Properties
The functional divergence between Antho-RPamide I and II stems from their N-terminal architecture. While the C-terminus ensures receptor binding affinity, the N-terminal domain dictates intrinsic efficacy (agonist vs. inverse agonist/antagonist).
Table 1: Physicochemical Comparison
Feature
Antho-RPamide I
Antho-RPamide II
Sequence
Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH₂
Length
9 Amino Acids
7 Amino Acids
N-Terminus
Free Amine (Leu), but enzymatically stabilized
Blocked (Pyroglutamate /
C-Terminus
Amidated (Arg-Pro-NH₂)
Amidated (Arg-Pro-NH₂)
Stability
High resistance to aminopeptidases due to X-Pro-Pro motif
High resistance due to cyclic N-terminal
Isoelectric Point (pI)
~12.0 (Highly Basic)
~6.8 (Neutral/Slightly Basic)
Structural Causality
Antho-RPamide I (The Proline Scaffold): The unique Leu-Pro-Pro and Gly-Pro-Leu repeats create a rigid polyproline helix-like structure. This rigidity likely presents the pharmacophore in a constitutive "active" conformation, driving receptor activation. Despite having a free N-terminus, the adjacent proline residues sterically hinder aminopeptidase degradation.[1]
Antho-RPamide II (The Pyroglutamate Cap): The (pyroglutamate) confers absolute N-terminal stability. The presence of aromatic residues (Phe, His) in the mid-region introduces pi-stacking potential, likely altering the binding pocket interaction to favor an inhibitory state.
Functional Profiling & Mechanism of Action
The core distinction lies in their modulation of neuromuscular transmission in cnidarians.
Figure 1: Divergent Signaling Pathways
The following diagram illustrates the opposing effects of the two peptides on the neuromuscular junction.
Caption: Antho-RPamide I acts as an excitatory transmitter enhancing contractility, whereas Antho-RPamide II suppresses rhythmic activity, likely through distinct receptor conformational states or subtypes.
Comparative Biological Activity Data[11]
Parameter
Antho-RPamide I
Antho-RPamide II
Target Tissue
Tentacle longitudinal retractor muscles
Tentacle longitudinal retractor muscles
Effect on Spontaneous Contraction
Increases frequency & duration
Inhibits rhythmicity
Threshold Concentration
Low nanomolar range (< 10⁻⁸ M)
Low nanomolar range (< 10⁻⁸ M)
Reversibility
Washout restores baseline slowly
Washout restores baseline rapidly
Physiological Role
"Feeding/Defense" (Fast retraction)
"Relaxation/Reset" (Elongation)
Experimental Protocols
To validate these functional differences, the following self-validating bioassay protocol is recommended.
Objective: Quantify the excitatory vs. inhibitory potency of Antho-RPamides.
Reagents:
Artificial Seawater (ASW): 450 mM NaCl, 10 mM KCl, 10 mM CaCl₂, 50 mM MgCl₂, 10 mM HEPES, pH 7.8.
Transducer: Isotonic force transducer (e.g., Harvard Apparatus).
Peptide Stocks: 1 mM in distilled water (store at -20°C).
Workflow:
Preparation:
Harvest Anthopleura elegantissima.
Excise a longitudinal muscle strip (approx. 10mm) from the tentacle.
Mount the strip vertically in a 5 mL organ bath filled with aerated ASW.
Apply a resting tension of 0.5 g.
Equilibration (Self-Validation Step):
Allow the muscle to stabilize for 60 minutes.
Validation Criteria: The muscle must exhibit stable, spontaneous rhythmic contractions. If no rhythm is observed after 60 min, discard the preparation (do not induce with KCl yet).
Treatment (Antho-RPamide I):
Add Antho-RPamide I to a final concentration of 10⁻⁷ M .
Observation: Record the increase in contraction amplitude and frequency for 10 minutes.
Washout: Rinse 3x with ASW. Allow 20 min recovery.
Treatment (Antho-RPamide II):
Once spontaneous rhythm returns, add Antho-RPamide II to a final concentration of 10⁻⁷ M .
Observation: Record the cessation or reduction of rhythmic contractions (silencing effect).
Data Analysis:
Normalize data as % Change from Baseline Frequency.
Plot Dose-Response curves (10⁻⁹ M to 10⁻⁶ M).
Protocol B: Peptide Stability Verification (HPLC)
Objective: Confirm structural integrity before bioassay (Crucial due to N-terminal differences).
Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).
Solvents: (A) 0.1% TFA in Water; (B) 0.1% TFA in Acetonitrile.
Gradient: 10-60% B over 40 minutes.
Detection: UV at 214 nm.
Expected Retention:
Antho-RPamide II ( Elutes earlier due to shorter length and lack of multiple Prolines.
Antho-RPamide I (Leu-Pro...): Elutes later; the polyproline helix increases hydrophobicity.
Implications for Drug Development[11]
The Antho-RPamide system offers a unique template for Peptidomimetic Design :
N-Terminal "Switch": The transition from Leu-Pro-Pro- to completely inverts the pharmacological profile from agonist to antagonist. This suggests the N-terminus is the "message" domain, while the C-terminus is the "address" domain.
Proline-Rich Stability: The Pro-Pro motif in Antho-RPamide I provides a natural blueprint for designing orally stable peptides without chemical cyclization.
Neuroprotection: Related marine peptides have shown neuroprotective effects.[1][11] The inhibitory nature of Antho-RPamide II could be explored for excitotoxicity dampening in neurodegenerative models.
References
Isolation of Antho-RPamide I:
Carstensen, K., et al. (1992).[7] "Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones."[1] Peptides, 13(5), 851-857.[7]
Isolation of Antho-RPamide II:
Carstensen, K., et al. (1993). "Isolation of Peptides, 14(2), 131-135.
General Review of Cnidarian Neuropeptides:
Takahashi, T. (2020). "Comparative Aspects of Structure and Function of Cnidarian Neuropeptides." Frontiers in Endocrinology, 11, 339.
Comparing the potency of Antho-rpamide II and Antho-RFamide
The following guide provides an in-depth technical comparison of Antho-rpamide II and Antho-RFamide , two distinct neuropeptides isolated from the sea anemone Anthopleura elegantissima. This document is structured for re...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Antho-rpamide II and Antho-RFamide , two distinct neuropeptides isolated from the sea anemone Anthopleura elegantissima. This document is structured for researchers investigating cnidarian neurophysiology and peptide pharmacology.
[1]
Executive Summary
In the neuromuscular systems of Anthozoans, neuropeptides act as the primary mediators of synaptic transmission, functionally replacing the fast neurotransmitters (like acetylcholine) found in higher bilaterians for certain modulatory roles.
Antho-RFamide is the archetype of the excitatory class, functioning as a positive chronotropic and inotropic agent. It drives the spontaneous rhythmic contractions essential for respiration and fluid exchange.
Antho-rpamide II (often styled as Antho-RPamide II) represents a distinct inhibitory class.[1] It acts as a potent antagonist to spontaneous activity, inducing relaxation in tentacular and body wall musculature.
This guide contrasts their structural properties, pharmacological potency, and physiological mechanisms, supported by validated experimental protocols.
Structural & Chemical Characterization
The potency of these peptides is dictated by their N-terminal protection and C-terminal amidation, which confer resistance to enzymatic degradation in the synaptic cleft.
Feature
Antho-RFamide
Antho-rpamide II
Sequence
Abbreviation
pQGRFamide
pQNFHLRPamide
Length
Tetrapeptide (4 AA)
Heptapeptide (7 AA)
C-Terminus
RFamide (Arg-Phe-amide)
RPamide (Arg-Pro-amide)
N-Terminus
Pyroglutamate (pQ)
Pyroglutamate (pQ)
Hydrophobicity
Moderate
High (due to Phe, Leu, Pro)
Precursor Copy #
High (~13–14 copies/precursor)
Moderate (~10 copies/precursor)
Key Insight: The (pyroglutamate) modification at the N-terminus is critical for the "potency" of both peptides, preventing aminopeptidase degradation. The C-terminal amide is essential for receptor binding; non-amidated analogs typically show <1% activity.
The "potency" of these peptides is defined not just by binding affinity (
) but by their functional efficacy () in modulating muscle contraction frequencies.
Antho-RFamide (The Excitator)
Mechanism: Acts on G-protein coupled receptors (GPCRs) to likely mobilize intracellular
or enhance voltage-gated channel permeability.
Potency Profile:
Threshold: Active at concentrations as low as
M (1 nM).
Effect: Increases the frequency and amplitude of spontaneous contractions in the sphincter and retractor muscles.
Synergy: Often shows additive effects with classical transmitters like acetylcholine in specific preparations.
Antho-rpamide II (The Inhibitor)[1]
Mechanism: Presumed modulation of
channels or inhibition of cAMP pathways, leading to hyperpolarization or reduced excitability.
Potency Profile:
Threshold: Biologically active in the nanomolar range (
to M).
Effect: Rapidly inhibits spontaneous rhythmic contractions in tentacles. It acts as a "brake" on the intrinsic pacemaker activity of the nerve net.
Selectivity: Unlike Antho-RFamide which is broadly excitatory, Antho-rpamide II shows specific inhibitory action, distinct from other peptides like Antho-RWamide (which causes tonic contractions).
Comparative Signaling Pathway
The following diagram illustrates the opposing actions of these peptides at the neuromuscular junction.
Figure 1: Opposing signaling pathways of Antho-RFamide (Excitatory) and Antho-rpamide II (Inhibitory) in sea anemone musculature.
Experimental Protocols for Potency Validation
To objectively compare the potency of these peptides, researchers must use a Standardized Organ Bath Assay . This protocol ensures that observed differences are due to peptide activity, not experimental artifacts.
Protocol: Isometric Tension Recording
Objective: Determine the
(excitatory) or (inhibitory) of the peptides on Anthopleura tentacle preparations.
Materials:
Vertical organ bath chambers (5–10 mL).
Force transducers (isometric, range 0–5 g).
Data acquisition system (e.g., LabChart).
Physiological Saline: Artificial Seawater (ASW): 450 mM NaCl, 10 mM KCl, 10 mM CaCl₂, 50 mM MgCl₂, 10 mM HEPES, pH 7.8.
Workflow:
Preparation:
Anesthetize A. elegantissima in 1:1 MgCl₂/Seawater.
Excise longitudinal muscle strips from the body wall or intact tentacles.
Mount strips in the organ bath containing aerated ASW at 12–15°C.
Equilibration:
Apply a resting tension of 0.5 g.
Allow tissue to equilibrate for 60 minutes until spontaneous rhythmic contractions stabilize.
Peptide Challenge (Cumulative Dosing):
Control Phase: Record baseline frequency (contractions/min) for 10 mins.
Dosing: Add Antho-RFamide or Antho-rpamide II in cumulative log steps (
M to M).
Incubation: Allow 5 minutes per concentration step. Do not wash out between steps for cumulative curves.
Data Analysis:
Normalize response:
.
Plot Concentration-Response curves to derive
.
Workflow Visualization
Figure 2: Step-by-step organ bath assay workflow for determining neuropeptide potency.
Conclusion
While both peptides originate from the same organism and share the N-terminal pyroglutamate protection, they function as physiological opposites.
Antho-RFamide is the driver , possessing high potency for initiating and maintaining rhythmic behavior.
Antho-rpamide II is the modulator , possessing high potency for silencing this rhythm.
For drug development professionals looking at cnidarian models for neuroactive compounds, Antho-rpamide II offers a unique scaffold for designing peptide-based inhibitors of rhythmic neuromuscular systems.
References
Grimmelikhuijzen, C. J., & Graff, D. (1986). Isolation of 1][2] Proceedings of the National Academy of Sciences, 83(24), 9817–9821.[3] Link[3]
Carstensen, K., et al. (1993). Isolation of 1][4] Peptides, 14(1), 131–135.[5] Link
McFarlane, I. D., et al. (1987). Action of the neuropeptide Antho-RFamide on neuromuscular preparations from the sea anemone Calliactis parasitica. Journal of Experimental Biology, 156, 419–431.[5][6][7] Link
Carstensen, K., et al. (1992).[8] Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.[9] Peptides, 13(5), 851–855. Link
Structural Similarities Between Antho-rpamide II and Other RFamides: A Comparative Guide
Executive Summary This guide provides a rigorous structural and functional comparison between Antho-rpamide II (a neuropeptide from Anthopleura elegantissima) and the broader family of RFamides (Arg-Phe-NH2 peptides). Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous structural and functional comparison between Antho-rpamide II (a neuropeptide from Anthopleura elegantissima) and the broader family of RFamides (Arg-Phe-NH2 peptides). While often categorized under the umbrella of FMRFamide-related peptides (FaRPs), Antho-rpamide II exhibits a critical C-terminal deviation—Arg-Pro-NH2 instead of Arg-Phe-NH2—which fundamentally alters its receptor affinity and physiological role.
Key Insight: Unlike the canonical Antho-RFamide, which typically acts as an excitatory neurotransmitter inducing muscle contraction, Antho-rpamide II functions primarily as an inhibitory modulator. This guide dissects the structural causality behind this functional divergence.
Structural Characterization
Primary Sequence Comparison
The defining feature of the RFamide superfamily is the C-terminal consensus sequence. Antho-rpamide II retains the arginine (Arg) residue but substitutes the aromatic phenylalanine (Phe) with the cyclic, rigid proline (Pro).
Table 1: Comparative Sequence Analysis of Cnidarian Neuropeptides
Peptide Name
Primary Sequence
C-Terminal Motif
N-Terminal Protection
Physiological Action
Antho-rpamide II
-Arg-Pro-NH2
Pyroglutamate ()
Inhibitory (Relaxes spontaneous contractions)
Antho-rpamide I
Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2
-Arg-Pro-NH2
Proline-rich domain
Excitatory
Antho-RFamide
-Arg-Phe-NH2
Pyroglutamate ()
Excitatory (Increases muscle tone)
Antho-RWamide II
-Arg-Trp-NH2
Pyroglutamate ()
Excitatory
FMRFamide
Phe-Met-Arg-Phe-NH2
-Arg-Phe-NH2
None (Free amine)
Cardioexcitatory (Molluscan model)
Note: denotes pyroglutamate (pGlu), a lactam derivative of glutamic acid that confers resistance to N-terminal degradation.
Structural Implications of the C-Terminal Shift
The substitution of Phenylalanine (Phe) with Proline (Pro) in Antho-rpamide II introduces significant conformational constraints:
Loss of Aromatic Stacking: The canonical RFamide receptor interaction often relies on
stacking interactions provided by the C-terminal Phenylalanine. Proline lacks this aromatic ring, necessitating a different binding pocket topology in the target GPCR.
Backbone Rigidity: Proline is the only N-alkylated amino acid, restricting the
(phi) dihedral angle of the peptide backbone. This locks the C-terminus into a distinct conformation, likely preventing cross-reactivity with Antho-RFamide receptors.
Functional Pharmacology & Signaling[1]
The structural divergence correlates directly with physiological output. In sea anemone tentacle preparations, the "RF" motif generally signals contraction, whereas the "RP" motif in Antho-rpamide II signals inhibition.
Signaling Pathway Divergence
The following diagram illustrates the bifurcation in signaling pathways triggered by these structurally related but functionally distinct peptides.
Figure 1: Divergent signaling pathways of Antho-RFamide (Excitatory) and Antho-rpamide II (Inhibitory) derived from differential C-terminal processing.
Experimental Protocols
To validate the identity and activity of Antho-rpamide II against other RFamides, the following self-validating protocols are recommended. These protocols prioritize reproducibility and control over peptide stability.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Objective: Synthesize high-purity (>95%) Antho-rpamide II for bioassays.
Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to ensure the C-terminal amide moiety (-NH2) is generated upon cleavage. This is critical; a free acid C-terminus is biologically inactive.
Coupling Strategy: Fmoc chemistry using HBTU/DIEA activation.
Critical Step: For the N-terminal Pyroglutamate (), couple Fmoc-Glu-OH and perform on-resin cyclization, or couple pre-formed L-Pyroglutamic acid directly. The latter is preferred to prevent incomplete cyclization.
Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours. The high TFA concentration is necessary to remove the Pbf protecting group from the Arginine side chain.
Validation: ESI-MS must show
peak at 867.45 Da (Calculated monoisotopic mass for Antho-rpamide II).
Protocol B: Sea Anemone Tentacle Bioassay
Objective: Differentiate Antho-rpamide II activity from Antho-RFamide.
System Setup:
Organism: Anthopleura elegantissima or Calliactis parasitica.
Buffer: Artificial Seawater (ASW) at pH 7.8–8.2.
Workflow:
Preparation: Isolate longitudinal muscle strips from the tentacle. Mount in an organ bath connected to an isometric force transducer.
Equilibration: Apply 0.5g resting tension and equilibrate for 60 minutes until spontaneous rhythmic contractions stabilize.
Challenge (Control): Administer Antho-RFamide (
M).
Expected Result: Immediate increase in baseline tone and contraction amplitude.
Wash: Rinse 3x with ASW. Allow return to baseline.
Challenge (Test): Administer Antho-rpamide II (
M).
Expected Result: Cessation or significant reduction of spontaneous rhythmic contractions.
Reversibility Check: Wash 3x with ASW. Contractions should recover.
Bioassay Visualization
The following diagram outlines the logical flow of the bioassay validation.
Figure 2: Step-by-step bioassay workflow to distinguish excitatory (RFamide) vs. inhibitory (RPamide) effects.
References
Carstensen, K., et al. (1993). "Isolation of Peptides, 14(2), 131-135.[1] Link
Grimmelikhuijzen, C. J., & Graff, D. (1986). "Isolation of Proceedings of the National Academy of Sciences, 83(24), 9817-9821. Link
Carstensen, K., et al. (1992). "Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones."[2] Regulatory Peptides, 41(3), 203-213. Link
Takahashi, T. (2020).[3] "Comparative Aspects of Structure and Function of Cnidarian Neuropeptides." Frontiers in Endocrinology, 11, 339.[3] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-rpamide II (
) is a bioactive neuropeptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4][5] Unlike the structurally related Antho-RFamide (Arg-Phe-NH) family, which predominantly drives excitatory neuromuscular transmission, Antho-rpamide II functions as an inhibitory neuromodulator .
Currently, the specific G-protein coupled receptor (GPCR) for Antho-rpamide II has not been molecularly cloned or deorphanized in public databases. Therefore, "binding affinity" in this context is defined by functional potency (
/ ) derived from physiological bioassays and immunological specificity ( equivalent in Radioimmunoassay). This guide compares the functional performance of Antho-rpamide II against its structural analogs (Antho-rpamide I, Antho-RFamide, and Antho-RWamides), establishing its unique role in modulating cnidarian neuromuscular plasticity.[2]
Note: The N-terminus is blocked by pyroglutamate (
C-Terminal Motif:Arg-Pro-NH
(RPamide) .
This motif is critical for receptor selectivity. The substitution of Phenylalanine (F) or Tryptophan (W) with Proline (P) at the C-terminus drastically alters receptor recognition, switching the ligand from an excitatory agonist to an inhibitory modulator.
Mechanism of Action (Hypothetical Signaling)
Based on physiological data, Antho-rpamide II likely binds to a distinct GPCR coupled to
proteins , leading to a reduction in cAMP or hyperpolarization via channels. This contrasts with Antho-RFamide, which likely couples to or pathways to induce contraction.
Figure 1: Divergent signaling pathways. Antho-rpamide II activates an inhibitory pathway (blue), distinct from the excitatory RFamide pathway (red).
Functional Affinity Comparison
In the absence of radioligand binding data on cloned receptors, functional potency is the standard metric for affinity in this class of neuropeptides.
Specific to RPamide-R; No cross-reaction with RFamide-R.
Antho-rpamide I
Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH
Excitatory (Longitudinal Muscle)
~10-100 nM
Distinct subtype; structurally related but functionally opposite to II.
Antho-RFamide
Arg-Phe-NH
Excitatory (Spontaneous Contractions)
0.1 - 1.0 µM
Specific to RFamide-R; Broad neuromuscular activation.
Antho-RWamide I
Arg-Trp-NH
Excitatory (Sphincter Muscle)
~10 nM
Specific to RWamide-R; Neuronal specific.
Key Insights for Drug Development:
The Proline Switch: The C-terminal Proline in Antho-rpamide II is the critical determinant for inhibitory signaling. Replacing it with Phenylalanine (RFamide) or Tryptophan (RWamide) inverts the activity to excitation.
High Specificity: Despite the shared "Arg-X-NH
" motif, Antho-rpamide II does not cross-react with the Antho-RFamide receptor at physiological concentrations, indicating a highly constrained binding pocket in the target receptor.
Potency Advantage: Antho-rpamide II exhibits effects at lower concentrations (low nM) compared to the broader acting Antho-RFamide (µM range), suggesting a higher affinity interaction with its cognate receptor.
Experimental Protocols
To validate Antho-rpamide II activity or screen for its receptor, the following field-proven protocols are recommended.
Separation: Add secondary antibody (Goat anti-rabbit IgG) or charcoal-dextran to precipitate bound fraction.
Validation:
Cross-reactivity check: The assay must show <0.1% cross-reactivity with Antho-RFamide or Antho-RWamide to confirm that the binding site (antibody paratope) specifically recognizes the Arg-Pro-NH
geometry.
Experimental Workflow Visualization
Figure 2: Isolation and characterization workflow. The combination of RIA (structural binding) and Bioassay (functional binding) is required to distinguish Antho-rpamide II from related peptides.
References
Carstensen, K., et al. (1993). "Isolation of 1][3][4] Peptides, 14(2), 131-135.[3][4]
Carstensen, K., et al. (1992). "The sea anemone neuropeptide Antho-RPamide (Peptides, 13, 851-857.
Grimmelikhuijzen, C.J., et al. (1991). "Primary structure of the precursor for the sea anemone neuropeptide Antho-RFamide." Proc Natl Acad Sci U S A, 88(6), 2555-2559.[8]
McFarlane, I.D., et al. (1991). "The actions of the neuropeptides Antho-RWamide I and II on the sphincter muscle of the sea anemone."[2] Journal of Experimental Biology, 156, 419-431.[9][10][11]
Nakanishi, N., et al. (2020). "Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone."[12] Frontiers in Endocrinology, 11, 43.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-rpamide II (Anthopleura elegantissima.[1][2][3][4] Unlike its structural analogs (e.g., Antho-RFamide) which often induce excitation, Antho-rpamide II is characterized by its distinct inhibitory action on spontaneous rhythmic muscle contractions.
This guide provides a rigorous technical framework for validating the inhibitory profile of Antho-rpamide II. It contrasts the peptide against functional alternatives and details self-validating experimental protocols designed to ensure reproducibility in neuromuscular research.
Mechanistic Profile & Comparative Analysis
Mechanism of Action
Antho-rpamide II functions as a neuromodulator within the cnidarian neuromuscular system. While many anthozoan neuropeptides (like Antho-RWamides) act directly on muscle receptors to trigger contraction, Antho-rpamide II suppresses spontaneous activity. The proposed mechanism involves the modulation of pacemaker activity or the hyperpolarization of muscle cells, likely through the regulation of potassium or calcium conductance, preventing the depolarization required for rhythmic contractions.
Comparative Performance Matrix
The following table contrasts Antho-rpamide II with other standard neuromuscular modulators used in invertebrate physiology.
Feature
Antho-rpamide II
Antho-RFamide
d-Tubocurarine
Primary Action
Inhibitory (Suppresses spontaneous rhythm)
Excitatory (Increases frequency/tonus)
Inhibitory (Competitive Antagonist)
Target System
Cnidarian Neuromuscular Junction / Pacemaker
Cnidarian Muscle / Conducting Systems
Nicotinic ACh Receptors (nAChR)
Sequence/Type
Benzylisoquinoline Alkaloid
Potency (Threshold)
High (Active at low concentrations)
Moderate (Active at M)
Moderate (Dependent on tissue)
Reversibility
Reversible upon washout
Reversible
Reversible
Use Case
Validating inhibitory modulation of rhythmicity
Inducing tonic contractions
Blocking cholinergic transmission
Visualizing the Inhibitory Pathway
The following diagram illustrates the divergent signaling pathways of Antho-rpamide II compared to excitatory peptides, highlighting its role in suppressing muscle contraction.
Caption: Schematic representation of Antho-rpamide II signaling leading to muscle relaxation, contrasted with the excitatory pathway.
Experimental Validation Protocols
To ensure Scientific Integrity , the following protocols utilize a "self-validating" design where the tissue serves as its own control (pre- vs. post-application).
Protocol A: In Vitro Spontaneous Contraction Assay
Objective: Quantify the inhibitory effect of Antho-rpamide II on the rhythmic contractions of Anthopleura tentacle or body wall preparations.
Reagents & Equipment:
Buffer: Artificial Sea Water (ASW): 450 mM NaCl, 10 mM KCl, 10 mM CaCl₂, 50 mM MgCl₂, 10 mM HEPES, pH 7.8.
Test Compound: Synthetic Antho-rpamide II (purity >95%), dissolved in ASW.
Apparatus: Organ bath (5-10 mL), Isometric Force Transducer, Data Acquisition System (e.g., ADInstruments PowerLab).
Step-by-Step Methodology:
Tissue Preparation:
Anesthetize the sea anemone (Anthopleura elegantissima) by cooling or using MgCl₂-rich ASW if necessary (though fresh dissection is preferred for rhythmicity).
Excise a longitudinal tentacle segment or a circular muscle ring from the body wall.
Causality: Longitudinal preparations often exhibit spontaneous rhythmic activity, which is the specific target for Antho-rpamide II inhibition.
Mounting & Equilibration:
Mount the tissue vertically in the organ bath containing aerated ASW at room temperature (18–20°C).
Apply a resting tension of 0.5–1.0 g.
Equilibrate: Allow the tissue to stabilize for 30–60 minutes until a regular baseline rhythm of spontaneous contractions is established.
Validation Check: If no spontaneous rhythm appears, the tissue is non-viable for this specific assay.
Control Recording (Baseline):
Record 10 minutes of baseline activity. Measure Frequency (contractions/min) and Amplitude (force in mN).
Peptide Application:
Add Antho-rpamide II to the bath to achieve a final concentration of
M (start low).
Record for 10–15 minutes.
Observation: Look for a reduction in frequency or complete cessation of contractions.
Dose-Response (Optional):
If no effect, increase concentration cumulatively (
M, M).
Washout (Reversibility Check):
Replace bath solution with fresh ASW 3–5 times.
Monitor for the recovery of spontaneous contractions.
Trustworthiness: Recovery confirms the effect was due to the peptide and not tissue death.
Protocol B: Data Analysis & Interpretation
Objective: Objectively quantify the "Inhibitory Index."
Calculate Frequency Inhibition:
Criteria for Validation:
Valid Inhibitor:
reduction in contraction frequency at M.
Reversibility: Recovery of at least 70% of baseline activity upon washout.
Experimental Workflow Diagram
This workflow ensures a standardized approach to data generation, minimizing operator error.
Caption: Step-by-step experimental workflow for validating Antho-rpamide II activity.
References
Carstensen, K., et al. (1993). Isolation of 1][2] Peptides.[2][3][5][6][7][8][9]
Carstensen, K., et al. (1992). The neuropeptide Antho-RPamide I... has an excitatory action. (Contextual comparison for Antho-RPamide II's inhibitory nature). (Note: Linked via the primary comparative study).
McFarlane, I.D., et al. (1987). Antho-RFamide, a new neuropeptide... increases the frequency of spontaneous activity. (Comparative baseline for excitatory peptides).
Grimmelikhuijzen, C.J., et al. (1996). Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones. Neuroscience Letters.[6]
Technical Comparison Guide: Antho-rpamide II as a Specificity Control in Neuropeptide Research
The following Technical Comparison Guide details the application of Antho-rpamide II as a specificity and functional negative control in neuropeptide research, specifically within cnidarian neuromuscular systems. Executi...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Comparison Guide details the application of Antho-rpamide II as a specificity and functional negative control in neuropeptide research, specifically within cnidarian neuromuscular systems.
Executive Summary
In the characterization of cnidarian neuropeptides, distinguishing between specific receptor-mediated excitation and non-specific tissue responses is critical. Antho-rpamide II (negative control for excitatory assays targeting the LWamide and RWamide receptor families. Unlike inert scrambled peptides, Antho-rpamide II is a biologically active endogenous peptide that induces inhibition or quiescence in longitudinal muscle fibers. Its use allows researchers to validate the structural specificity of pro-contractile agonists (e.g., Antho-RWamide I/II) by demonstrating that the tissue’s excitatory response is strictly dependent on the C-terminal -Arg-Trp-NH₂ or -Arg-Phe-NH₂ motifs, rather than a generic response to peptidergic exposure.
Technical Profile & Structural Logic
Physicochemical Identity
Antho-rpamide II is an N-terminally blocked heptapeptide. Its structural divergence from the excitatory Antho-RWamides lies primarily in the C-terminal "address" sequence, which dictates receptor selectivity.
Feature
Specification
Peptide Name
Antho-rpamide II
Sequence
(pGlu-N-F-H-L-R-P-NH₂)
C-Terminus
-Arg-Pro-NH₂ (RPamide)
N-Terminus
Pyroglutamate (
Molecular Weight
~894.9 Da
Physiological Role
Inhibition of spontaneous rhythmic contractions (neuromodulator)
The Mechanistic Basis of Control
The utility of Antho-rpamide II as a control stems from the "Address-Message" concept in peptide signaling.
The Excitatory Motif: Peptides like Antho-RWamide I (
The Inhibitory/Null Motif: Antho-rpamide II possesses a C-terminal Proline (Pro). This structural substitution prevents binding to the RWamide receptor pocket, which requires a planar aromatic ring for activation.
Causality: By applying Antho-rpamide II, you confirm that the tissue's contractile machinery is not activated by the shared N-terminal features (e.g., pGlu, Leu, Arg) but is strictly gated by the C-terminal residue.
Comparative Performance Analysis
The following table contrasts Antho-rpamide II against the primary agonists it is used to validate.
Table 1: Functional Comparison of Anthozoan Neuropeptides
Peptide Variant
Sequence
C-Terminal Motif
Physiological Effect (Longitudinal Muscle)
Role in Assay
Antho-RWamide I
-RWamide
Strong Excitation (Phasic contractions)
Positive Control / Agonist
Antho-RWamide II
-RWamide
Strong Excitation (Phasic contractions)
Positive Control / Agonist
Antho-RFamide
-RFamide
Excitation (Tonic/Phasic)
Positive Control / Agonist
Antho-rpamide II
-RPamide
Inhibition (Reduced frequency/amplitude)
Negative Control (Specificity)
Key Insight: In a screening assay, if a "putative agonist" elicits contraction, Antho-rpamide II must be run in parallel. If the tissue contracts to Antho-rpamide II, the preparation is likely exhibiting non-specific excitability or the "agonist" is acting via a non-selective mechanism.
Experimental Protocols
The "Dual-Peptide Challenge" Assay
This self-validating protocol ensures that the tissue is viable and that the observed effects are sequence-specific.
Objective: Verify the specificity of a novel RWamide agonist using Antho-rpamide II as the specificity control.
System: Isolated tentacle longitudinal muscle of Anthopleura elegantissima (or Calliactis parasitica).
Step-by-Step Methodology:
Tissue Equilibration:
Mount the tentacle longitudinal muscle in an organ bath containing physiological saline (artificial seawater).
Apply 0.5g resting tension.
Allow to equilibrate for 30–60 minutes until a stable baseline of spontaneous rhythmic contractions is observed.
Phase I: The Negative Control (Specificity Check)
Action: Perfusion of Antho-rpamide II (10⁻⁷ M to 10⁻⁶ M).
Observation Window: Record for 5–10 minutes.
Valid Outcome: Contractions should decrease in frequency or amplitude, or cease entirely.
Invalid Outcome: If contractions increase, the preparation is compromised or the peptide stock is contaminated.
Phase II: The Washout (Viability Check)
Action: Wash with fresh saline 3 times over 15 minutes.
Valid Outcome: Spontaneous contractions should slowly recover to baseline levels. This proves the tissue is not dead/poisoned.
Phase III: The Positive Control (Agonist Challenge)
Action: Perfusion of Antho-RWamide II (10⁻⁷ M).
Observation Window: Record for 5–10 minutes.
Valid Outcome: Immediate increase in contraction frequency and tonic tension.
Causality: This confirms the receptor system is active and the lack of response in Phase I was due to structural specificity, not tissue unresponsiveness.
Visualization of Experimental Logic
Figure 1: A sequential workflow demonstrating how Antho-rpamide II is used to filter out false positives and validate tissue specificity before agonist application.
Mechanistic Signaling Pathways[3]
Understanding the divergent signaling pathways is essential for interpreting data. While RWamides likely couple to Gq/11 proteins to mobilize intracellular Calcium (
), the signaling of Antho-rpamide II is distinct, often involving hyperpolarization or inhibition of pacemaker currents.
Figure 2: Diagram illustrating the structural selectivity where the C-terminal Proline of Antho-rpamide II prevents activation of the Excitatory RWamide receptor.
References
Carstensen, K., et al. (1993). Isolation of 1] Peptides.[1][2][3][4][5][6][7][8][9][10]
Carstensen, K., et al. (1992). Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally protected, biologically active neuropeptide from sea anemones.[8] Peptides.[1][2][3][4][5][6][7][8][9][10]
Graff, D., & Grimmelikhuijzen, C. J. (1988). Isolation of 7] FEBS Letters.
McFarlane, I. D., et al. (1991). Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and Antho-RFamide, on slow muscles from sea anemones. Journal of Experimental Biology.[3]
Westfall, J. A., et al. (1995). Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica.[11] Biological Bulletin.[11]
A Senior Application Scientist's Guide to Confirming the Sequence of Antho-rpamide II: Edman Degradation in the Modern Laboratory
Executive Summary Antho-rpamide II is a neuropeptide isolated from the sea anemone Anthopleura elegantissima with potential applications in neuroscience and pharmacology.[1] Accurate primary sequence validation is a corn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Antho-rpamide II is a neuropeptide isolated from the sea anemone Anthopleura elegantissima with potential applications in neuroscience and pharmacology.[1] Accurate primary sequence validation is a cornerstone of its characterization for any research or drug development pipeline. The classical method for protein sequencing, Edman degradation, provides a gold-standard, residue-by-residue confirmation of a peptide's N-terminal sequence. However, Antho-rpamide II presents a significant, yet common, challenge to this technique: a modified N-terminus.
This guide provides an in-depth analysis of the methodologies required to confirm the sequence of Antho-rpamide II, 1] We will explore the foundational principles of Edman degradation, detail the critical enzymatic pre-treatment required to overcome the peptide's N-terminal pyroglutamic acid blockage, and present a comparative analysis with the orthogonal approach of tandem mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require robust, verifiable methods for peptide sequence confirmation.
The Subject: Antho-rpamide II - Structure and Significance
Before delving into sequencing methodology, understanding the target molecule is paramount. Antho-rpamide II is a heptapeptide with the primary structure .[1] Two key features dictate the analytical strategy:
N-terminal Pyroglutamic Acid ( The N-terminus is not a free amino acid. Instead, it is a cyclized glutamic acid residue, also known as pyroglutamate.[2][3] This modification is a common post-translational event that renders the peptide resistant to standard Edman degradation, which requires a free primary amine for its initial reaction.[4]
C-terminal Amidation (-NH2): The C-terminus is amidated, a feature common to many bioactive peptides that protects them from carboxypeptidase degradation and can be crucial for receptor binding.
Functionally, Antho-rpamide II acts as a neurotransmitter or neuromodulator, inhibiting spontaneous rhythmic contractions in sea anemone tentacle preparations.[1] This bioactivity makes precise structural confirmation essential for any functional studies or synthetic analog development.
The Gold Standard: The Edman Degradation Workflow
Developed by Pehr Edman, this technique has been a pillar of protein chemistry for decades, offering unambiguous, sequential identification of amino acids from the N-terminus of a peptide.[4] Its enduring value lies in its direct, chemical-based sequencing that does not rely on database interpretation.
The Causality of the Edman Cycle
The process is a three-step cycle, with specific chemical environments chosen to drive each reaction to completion while preserving the integrity of the remaining peptide.
Coupling (Labeling): Under mildly alkaline conditions (pH ~9.0), the alpha-amino group of the N-terminal residue acts as a nucleophile, attacking the Edman reagent, phenyl isothiocyanate (PITC). This forms a phenylthiocarbamoyl-peptide (PTC-peptide). The basic environment is critical to ensure the N-terminal amine is deprotonated and thus, maximally reactive.
Cleavage: The sample is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). This acidic environment protonates the sulfur atom of the PTC group, facilitating the cyclization and cleavage of the first peptide bond. The N-terminal residue is released as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative with aqueous acid. This PTH-amino acid is then identified using high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.
This cycle is repeated to determine the sequence one residue at a time.
Caption: The three-step Edman degradation cycle.
The Antho-rpamide II Challenge: Overcoming N-terminal Blockage
Direct application of the Edman degradation protocol to native Antho-rpamide II will fail. The pyroglutamic acid residue lacks the required free primary α-amino group for the initial coupling reaction with PITC.[2][4] This is not a failure of the technique, but a predictable outcome based on the chemistry involved.
To proceed, the N-terminal block must be removed. This is achieved through a targeted enzymatic step.
The Solution: Pyroglutamate Aminopeptidase (PGAP)
Pyroglutamate aminopeptidase is an enzyme that specifically hydrolyzes the peptide bond between an N-terminal pyroglutamate residue and the adjacent amino acid.[5][6] This exposes the next amino acid in the sequence—in this case, Asparagine (Asn)—providing the free N-terminus required for Edman sequencing.[7]
Experimental Protocol: Deblocking and Sequencing Antho-rpamide II
This protocol is a self-validating system. Successful sequencing after the PGAP step inherently confirms the presence of the pyroglutamate and the identity of the subsequent residue.
Step 1: Sample Preparation
Dissolve 100-500 picomoles of purified Antho-rpamide II in a low-salt buffer. Purity should be >95% as determined by HPLC to avoid ambiguous results.
Step 2: Enzymatic Deblocking
To the peptide solution, add the reaction buffer provided with the PGAP enzyme (e.g., 50 mM sodium phosphate, 10 mM DTT, 1 mM EDTA, pH 7.0).[8] The DTT is included to maintain a reducing environment.
Add 1-2 units of Pyroglutamate Aminopeptidase. The optimal enzyme-to-substrate ratio may require empirical determination but a 1:50 to 1:100 (w/w) ratio is a robust starting point.[9]
Incubate the reaction at 37°C for 8-12 hours.[9] An overnight incubation often ensures complete digestion.
Validation Check (Optional but Recommended): Analyze a small aliquot of the reaction mixture by MALDI-TOF mass spectrometry. A successful reaction will show a mass shift corresponding to the loss of the pyroglutamyl residue (mass decrease of 111.03 Da).
Step 3: Post-Digestion Cleanup
Immediately after incubation, the deblocked peptide must be purified from the enzyme and buffer components. This is critical as the enzyme itself is a protein that would interfere with sequencing.
Use a suitable micro-scale reverse-phase HPLC column (e.g., C18) to purify the deblocked peptide.
Step 4: Edman Degradation
Apply the purified, deblocked peptide to the reaction cartridge of an automated protein sequencer.
Initiate the pre-programmed Edman degradation cycles.
Analyze the resulting PTH-amino acids by the integrated HPLC system. The expected sequence readout should be: Asn -> Phe -> His -> Leu -> Arg -> Pro.
Caption: Workflow for sequencing N-terminally blocked Antho-rpamide II.
An Alternative & Complementary Strategy: Tandem Mass Spectrometry
While Edman degradation provides definitive N-terminal data, tandem mass spectrometry (MS/MS) offers a powerful, high-throughput alternative for de novo sequencing that is not hindered by N-terminal modifications.[10]
In a typical MS/MS experiment, the peptide is ionized and fragmented. The resulting fragment ions are measured with high mass accuracy, producing a spectrum. The mass differences between the peaks in the spectrum correspond to the masses of individual amino acid residues, allowing the sequence to be pieced together.[11][12] This method can sequence the entire peptide, including the modified N-terminus, in a single analysis.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
Feature
Edman Degradation (with PGAP Deblocking)
Tandem Mass Spectrometry (MS/MS)
Rationale & Field Insights
N-Terminus Certainty
Unambiguous. Each cycle directly identifies one residue.
High Confidence. Inferred from fragment ion series.
Edman is the definitive method for confirming the N-terminal sequence, free of algorithmic interpretation.[8]
Handling of Blockage
Requires specific enzymatic pre-treatment (PGAP).
Directly Analyzed. No pre-treatment needed.
MS is highly advantageous for screening unknown peptides that may have various N-terminal modifications.[13]
Sequence Coverage
N-terminal only (typically up to 30-50 residues).[10]
Full Peptide. Can provide internal and C-terminal data.
MS provides a more comprehensive overview of the entire peptide in one run.
Sample Purity
Requires >95% purity.
Tolerant of mixtures (with LC-MS/MS).
The high specificity of Edman chemistry means contaminants with free N-termini will generate confounding background signals.[14]
Throughput
Low (one sample at a time, ~1 hr/cycle).
High. Amenable to automation and complex samples.
For large-scale discovery or QC, MS is the preferred platform.
Data Interpretation
Direct comparison of HPLC peaks to standards.
Requires software for spectral interpretation.
Edman provides direct chemical evidence, whereas MS relies on interpreting fragmentation patterns, which can sometimes be ambiguous.[15]
Conclusion: An Integrated Strategy for Absolute Confidence
De Novo Sequencing with MS/MS: Utilize high-resolution tandem mass spectrometry as the primary tool to rapidly determine the full amino acid sequence and confirm the presence and location of the N-terminal pyroglutamate and C-terminal amide modifications.
Orthogonal Confirmation with Edman Degradation: Following the protocol outlined in this guide, use pyroglutamate aminopeptidase to deblock the N-terminus and perform 5-10 cycles of Edman degradation.
The successful readout of Asn-Phe-His-Leu-Arg... via Edman degradation serves as an independent, orthogonal validation of the MS/MS data. This dual-validation approach provides the highest level of scientific certainty, satisfying the stringent requirements of regulatory bodies and ensuring the integrity of downstream research and development.